molecular formula C13H21N5O2 B581435 Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate CAS No. 1208542-95-3

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Cat. No.: B581435
CAS No.: 1208542-95-3
M. Wt: 279.344
InChI Key: TVVMFRXXKIFECN-UHFFFAOYSA-N
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Description

2-Amino-3-(4-boc-piperazin-1-yl)pyrazine>

Properties

IUPAC Name

tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVMFRXXKIFECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671892
Record name tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208542-95-3
Record name tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a robust synthetic pathway for the preparation of tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is centered around a pivotal Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds. This document provides a detailed experimental protocol, a summary of quantitative data, and visual representations of the synthesis workflow and reaction mechanism to facilitate its application in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The strategic introduction of the substituted piperazine moiety onto the pyrazine core is crucial for modulating the pharmacological properties of the final active pharmaceutical ingredients. The synthesis route detailed herein is designed for efficiency and scalability, employing a palladium-catalyzed cross-coupling reaction that is widely recognized for its versatility and functional group tolerance.

Synthesis Pathway Overview

The synthesis of the target compound is achieved through a two-step process, commencing with the halogenation of 3-aminopyrazine, followed by a Buchwald-Hartwig amination.

Step 1: Halogenation of 3-Aminopyrazine

The initial step involves the bromination of 3-aminopyrazine to produce 2-bromo-3-aminopyrazine. This is a standard electrophilic aromatic substitution on an activated heterocyclic ring.

Step 2: Buchwald-Hartwig Amination

The core of this synthesis is the palladium-catalyzed coupling of 2-bromo-3-aminopyrazine with tert-butyl piperazine-1-carboxylate. This C-N bond-forming reaction is highly efficient and is a cornerstone of modern synthetic organic chemistry.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Aminopyrazine Step1 Bromination Start->Step1 Intermediate 2-Bromo-3-aminopyrazine Step1->Intermediate Step2 Buchwald-Hartwig Amination Intermediate->Step2 Reagent Tert-butyl piperazine-1-carboxylate Reagent->Step2 Product This compound Step2->Product

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-aminopyrazine

Materials:

  • 3-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of 3-aminopyrazine (1.0 eq.) in acetonitrile, N-bromosuccinimide (1.05 eq.) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

  • Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) yields pure 2-bromo-3-aminopyrazine.

Step 2: Synthesis of this compound

Materials:

  • 2-Bromo-3-aminopyrazine

  • Tert-butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • A flame-dried round-bottom flask is charged with 2-bromo-3-aminopyrazine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and tBuXPhos (0.04 eq.).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene is added, and the reaction mixture is heated to 100-110 °C for 12-18 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give this compound as a solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis. Yields are representative and may vary based on reaction scale and optimization.

StepReactantMolar Eq.Reagent/CatalystMolar Eq.SolventTemp. (°C)Time (h)Yield (%)
13-Aminopyrazine1.0N-Bromosuccinimide1.05Acetonitrile0 to RT4-675-85
22-Bromo-3-aminopyrazine1.0Tert-butyl piperazine-1-carboxylate1.2Toluene100-11012-1880-90
Pd₂(dba)₃0.02
tBuXPhos0.04
NaOtBu1.4

Mechanism of the Buchwald-Hartwig Amination

The palladium-catalyzed amination proceeds through a well-established catalytic cycle.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)(X)L_n OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc PdII_amine_complex [R-Pd(II)(NHR')L_n]^+X^- Amine_assoc->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex R-Pd(II)(NR')L_n Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R-NR' RedElim->Product ArylHalide R-X (2-Bromo-3-aminopyrazine) ArylHalide->OxAdd Amine R'-NH (Boc-piperazine) Amine->Amine_assoc

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Characterization Data (Representative)

Upon successful synthesis, the final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expected signals would include the pyrazine ring protons, the piperazine methylene protons, and the characteristic singlet for the tert-butyl group.

  • ¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of this compound via a Buchwald-Hartwig amination is a reliable and efficient method for producing this key pharmaceutical intermediate. The detailed protocol and supporting information provided in this guide are intended to enable researchers to successfully implement this synthesis in their laboratories, thereby facilitating the advancement of drug discovery and development programs.

Spectroscopic and Experimental Data for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for spectroscopic and experimental data for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate have yielded no specific results for this compound. While information is available for structurally related molecules containing piperazine and pyridine moieties, no direct experimental data, including NMR, IR, or mass spectrometry, could be located for the requested pyrazine derivative.

This lack of publicly available information suggests that the compound may be a novel chemical entity, a proprietary intermediate in a drug discovery program, or a compound that has not been extensively characterized in published scientific literature. As a result, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested cannot be constructed at this time.

For researchers and drug development professionals interested in this specific molecule, the following steps would be necessary to generate the required data:

Hypothetical Experimental Workflow for Characterization

Should a sample of this compound be synthesized or acquired, a standard workflow for its characterization would be implemented. This process is crucial for confirming the structure and purity of the compound and for understanding its physicochemical properties.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_biological Biological Evaluation (Hypothetical) Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Screening Initial Biological Screening (e.g., Kinase Assay) Purity->Screening Pathway Signaling Pathway Analysis Screening->Pathway G cluster_inhibition Inhibition of Kinase Activity cluster_pathway Normal Signaling Pathway Compound Tert-butyl 4-(3-aminopyrazin-2-yl) piperazine-1-carboxylate Kinase Target Kinase Compound->Kinase Binds to ATP binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream

An In-depth Technical Guide to Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Compound Awaiting Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the physical and chemical properties, experimental protocols, and biological activity of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate remains unavailable. This indicates that the compound is likely a novel chemical entity that has not yet been synthesized or characterized, or the information is not publicly accessible.

This technical guide aims to provide a framework for the future characterization of this molecule, drawing upon available information for structurally similar compounds and outlining the necessary experimental investigations. While no specific data for the target compound can be presented, this document will serve as a resource for researchers interested in synthesizing and evaluating this compound.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide estimated physicochemical properties. These predictions, while not a substitute for experimental validation, can offer initial guidance for handling and experimental design.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₅H₂₃N₅O₂
Molecular Weight 305.38 g/mol
IUPAC Name This compound
CAS Number Not Assigned
Predicted LogP 1.5 - 2.5
Predicted pKa (Basic) 5.0 - 6.0 (pyrazine amine), 8.0 - 9.0 (piperazine amine)
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol.

Proposed Synthesis and Characterization

The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction. A potential synthetic route is outlined below.

Proposed Experimental Protocol: Synthesis

A plausible synthetic approach could involve the reaction of 2-chloro-3-aminopyrazine with tert-butyl piperazine-1-carboxylate in the presence of a suitable base and catalyst.

dot

Synthesis_Workflow Reactant1 2-Chloro-3-aminopyrazine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 tert-Butyl piperazine-1-carboxylate Reactant2->Reaction Reagents Base (e.g., K2CO3) Catalyst (e.g., Pd(dba)2) Solvent (e.g., Toluene) Reagents->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Characterization Methods

Once synthesized, the compound's identity and purity would need to be confirmed using a standard battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Melting Point Analysis: To assess purity and physical state.

  • Solubility Studies: To determine solubility in various solvents.

Potential Biological Significance and Signaling Pathways

The pyrazine and piperazine moieties are common scaffolds in medicinal chemistry, often associated with a range of biological activities. Based on these structural motifs, this compound could potentially interact with various biological targets.

Hypothetical Signaling Pathway Interactions

Given the structural similarities to known bioactive molecules, this compound could potentially modulate signaling pathways involved in:

  • Kinase Inhibition: Many pyrazine derivatives are known to be kinase inhibitors.

  • GPCR Modulation: The piperazine moiety is a common feature in ligands for G-protein coupled receptors.

  • Ion Channel Activity: Certain piperazine-containing compounds have been shown to modulate ion channels.

dot

Hypothetical_Signaling_Pathway Compound This compound Target1 Protein Kinases Compound->Target1 Inhibition Target2 GPCRs Compound->Target2 Modulation Target3 Ion Channels Compound->Target3 Modulation Pathway1 Cell Proliferation & Survival Target1->Pathway1 Pathway2 Neurotransmission Target2->Pathway2 Pathway3 Cellular Excitability Target3->Pathway3 Effect1 Anti-cancer Activity Pathway1->Effect1 Effect2 CNS Effects Pathway2->Effect2 Effect3 Cardiovascular Effects Pathway3->Effect3

Caption: Hypothetical signaling pathways potentially modulated by the target compound.

Future Directions

The lack of available data for this compound presents an opportunity for original research. The synthesis and comprehensive characterization of this compound are the essential first steps. Subsequent investigations should focus on screening for biological activity across a range of assays to identify potential therapeutic applications. The data generated from these studies would be invaluable to the scientific community and could pave the way for the development of new therapeutic agents.

Technical Guide: tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the synthesis and characteristics of aminopyrazine and aminopyridine piperazine carboxylate derivatives, a class of compounds with significant applications in pharmaceutical development. Due to the limited public information on tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, this document focuses on the well-characterized and structurally similar analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . The methodologies and properties described herein are anticipated to be highly relevant for the synthesis and handling of the target compound.

CAS Number Lookup

A definitive CAS number for this compound could not be identified in publicly accessible databases. This may indicate that the compound is a novel entity or a transient intermediate not yet assigned a CAS number.

For reference, the CAS number for the closely related analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , is 571188-59-5 [1]. This compound is a key intermediate in the synthesis of several pharmaceutical agents[1].

Data Presentation

The following table summarizes the key properties and synthesis data for the analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

ParameterValueReference
CAS Number 571188-59-5[1]
Molecular Formula C₁₄H₂₂N₄O₂
Molecular Weight 278.35 g/mol
Physical Form Solid[2]
Melting Point 150 - 180 °C (approximate)[3]
Solubility Poorly soluble in water; Soluble in some organic solvents like dichloromethane.[3]
Synthesis Yield 97% (via hydrogenation of nitro-precursor)[2]

Experimental Protocols

Several synthetic routes for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate have been reported. Below are detailed methodologies for two common approaches. These protocols can likely be adapted for the synthesis of the analogous pyrazine derivative.

Method 1: Hydrogenation of a Nitro-Precursor

This method involves the reduction of a nitro-substituted pyridine precursor to the desired amino-pyridine.

Experimental Protocol:

  • Reaction Setup: To a 500 mL triple-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol), 10% palladium on carbon (50% wet, 1.0 g), and anhydrous ethanol (100 mL).[2]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture at room temperature for 16 hours.[2]

  • Work-up: After the reaction is complete, remove the hydrogen gas by evacuation and backfill with nitrogen.

  • Purification: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the product.[2]

Product: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (2.7 g, 97% yield). The mass spectral data should show [M+H]⁺ at 279.[2]

Method 2: Photocatalytic Coupling

This method describes a one-step synthesis from 2-aminopyridine and piperazine-1-carboxylate tert-butyl ester.

Experimental Protocol:

  • Reaction Mixture: In a suitable vessel, combine 2-aminopyridine, piperazine-1-tert-butyl formate, and an acridine salt photocatalyst in a solvent.

  • Reaction Conditions: Irradiate the mixture with light in the presence of an oxidant to facilitate the coupling reaction.

  • Product Formation: The reaction proceeds to form tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Mandatory Visualizations

Synthesis Workflow: Hydrogenation Route

The following diagram illustrates the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate via the hydrogenation of its nitro-precursor.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate reaction Hydrogenation start->reaction Add filtration Filtration through Celite reaction->filtration 16 hours, RT catalyst 10% Pd/C, H₂, Ethanol catalyst->reaction concentration Concentration in vacuo filtration->concentration product tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate concentration->product

Synthesis of the Aminopyridine Analog via Hydrogenation.
Logical Relationship: Application of the Analog

The diagram below shows the role of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a key intermediate in the synthesis of targeted cancer therapies.

G intermediate tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate application Pharmaceutical Intermediate intermediate->application Is a drug Targeted Cancer Drugs (e.g., Ribociclib) application->drug Used in the synthesis of

Role as a Pharmaceutical Intermediate.

Biological Context and Applications

Derivatives of aminopyridinyl-piperazine and aminopyrazinyl-piperazine are prevalent scaffolds in medicinal chemistry due to their favorable pharmacological properties. Piperazine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[4][5][6]

The analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a crucial intermediate in the synthesis of Ribociclib, a targeted therapy for certain types of breast cancer.[2] The pyridine and pyrazine cores are important in modern drug design, with compounds containing these moieties often exhibiting significant biological activity.[7] The structural similarities between aminopyridines and aminopyrazines suggest that this compound could also serve as a valuable building block for novel therapeutic agents.

References

An In-depth Technical Guide to the Purity Analysis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, potential impurity profiles, and detailed experimental protocols.

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. The purity of this intermediate can be affected by starting materials, synthetic byproducts, and degradation products. A robust analytical strategy is therefore essential for its characterization and quality control.

This guide details the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and other relevant techniques for a thorough purity assessment.

Potential Impurities

Based on the structure and common synthetic routes, potential impurities in this compound may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomeric impurities: Positional isomers formed during the synthesis.

  • Byproducts: Compounds formed from side reactions.

  • Degradation products: Impurities formed due to instability, such as hydrolysis of the Boc group.

  • Residual solvents: Solvents used during synthesis and purification.

A systematic approach to identify and quantify these impurities is crucial.

Analytical Methodologies

A multi-faceted analytical approach is recommended for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the main component and its related substances. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed.

Illustrative Experimental Protocol for HPLC Analysis:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

Data Presentation:

The results from the HPLC analysis can be summarized in a table to show the retention time, peak area, and percentage of the main component and any detected impurities.

PeakRetention Time (min)Area (%)Identification
15.20.15Impurity A
28.999.7Main Compound
312.10.15Impurity B
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information. The HPLC method can often be adapted for LC-MS analysis.

Illustrative Experimental Protocol for LC-MS Analysis:

  • LC System: Agilent 1260 Infinity II or equivalent.

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • LC Conditions: Similar to the HPLC method described above, but potentially with a volatile mobile phase modifier like formic acid or ammonium formate.

Data Presentation:

LC-MS data is used to propose structures for the observed impurities based on their mass-to-charge ratio (m/z).

Retention Time (min)Observed m/z [M+H]⁺Proposed Identification
5.2253.1Starting Material X
8.9308.2This compound
12.1324.2Oxidized Impurity
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the main compound and for the identification and quantification of impurities, particularly isomers.

Illustrative Experimental Protocol for ¹H NMR Analysis:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

The proton and carbon NMR spectra should be consistent with the proposed structure of this compound. The presence of unexpected signals may indicate impurities.

Other Analytical Techniques
  • Gas Chromatography (GC): Used for the analysis of residual solvents.

  • Karl Fischer Titration: To determine the water content.

  • Elemental Analysis: To confirm the empirical formula.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Evaluation cluster_3 Final Report Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Inject LC_MS LC_MS Dissolution->LC_MS Inject NMR NMR Dissolution->NMR Analyze Purity_Quantification Purity Quantification HPLC->Purity_Quantification Impurity_Identification Impurity Identification LC_MS->Impurity_Identification Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Certificate_of_Analysis Certificate of Analysis Purity_Quantification->Certificate_of_Analysis Impurity_Identification->Certificate_of_Analysis Structural_Confirmation->Certificate_of_Analysis

Caption: Workflow for Purity Analysis.

Logical Relationship of Analytical Techniques

This diagram shows the relationship and complementary nature of the different analytical techniques used.

Analytical Techniques Relationship Main_Compound Tert-butyl 4-(3-aminopyrazin-2-yl) piperazine-1-carboxylate HPLC HPLC (Purity, Quantification) Main_Compound->HPLC LC_MS LC-MS (Impurity ID) Main_Compound->LC_MS NMR NMR (Structure) Main_Compound->NMR GC GC (Residual Solvents) Main_Compound->GC

Caption: Interrelation of Analytical Methods.

Conclusion

The purity of this compound is paramount for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the purity profile. The methodologies and illustrative data presented in this guide serve as a foundation for developing and validating robust analytical methods for the quality control of this important intermediate. It is essential to validate these methods according to regulatory guidelines to ensure reliable and accurate results.

Initial Bioactivity Screening of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific bioactivity screening data, experimental protocols, or associated signaling pathway information is currently available for the compound Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate.

This in-depth technical guide aims to provide a transparent overview of the current knowledge landscape. Researchers, scientists, and drug development professionals should be aware that while the pyrazine and piperazine moieties are common in pharmacologically active compounds, this specific molecule has not been the subject of published bioactivity studies.

Our investigation included searches for its synthesis, in vitro and in vivo assays, and mechanism of action studies. The lack of public data suggests that this compound may be a novel chemical entity that has not yet been extensively studied or that the research is proprietary and not publicly disclosed.

Analysis of Related Compounds

While direct information is absent, the structural components of this compound suggest potential areas of biological investigation based on analogs. The core structure is related to pyrazinamide, a first-line medication for tuberculosis. Numerous pyrazinamide derivatives have been synthesized and evaluated for their antimycobacterial activity.[1][2][3][4][5]

Furthermore, various piperazine derivatives are known to possess a wide range of biological activities. For instance, compounds with a tert-butyl piperazine-1-carboxylate scaffold have been investigated as intermediates in the synthesis of pharmacologically active molecules, including potential GPR119 agonists for the treatment of type 2 diabetes mellitus and as intermediates for targeted cancer therapies.

Future Directions and Considerations

Given the absence of data, the initial bioactivity screening of this compound would require a de novo research effort. A logical starting point would be to investigate its potential as an antimycobacterial agent, drawing parallels to pyrazinamide.

A proposed experimental workflow for such an initial screening is outlined below.

Proposed Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Initial Bioactivity Screening cluster_data Data Analysis synthesis Synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization purity_analysis Purity Assessment (HPLC) characterization->purity_analysis antimycobacterial Antimycobacterial Assay (e.g., M. tuberculosis H37Rv) purity_analysis->antimycobacterial cytotoxicity Cytotoxicity Assay (e.g., on HepG2, Vero cells) purity_analysis->cytotoxicity antibacterial General Antibacterial Screening (Gram-positive & Gram-negative) purity_analysis->antibacterial antifungal Antifungal Screening purity_analysis->antifungal mic_determination MIC Determination antimycobacterial->mic_determination ic50_determination IC50/CC50 Determination cytotoxicity->ic50_determination sar_analysis Preliminary SAR Analysis mic_determination->sar_analysis ic50_determination->sar_analysis

Caption: Proposed workflow for the initial bioactivity screening.

This guide underscores the current void in the scientific literature regarding the bioactivity of this compound. The information provided on related compounds and a proposed screening workflow is intended to serve as a foundational resource for researchers interested in exploring the potential of this novel molecule. As new research emerges, this document will be updated to reflect the latest findings.

References

In Silico Modeling of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, a novel compound with potential therapeutic applications. Drawing from established computational methodologies applied to structurally related pyrazine and piperazine derivatives, this document outlines a systematic approach to characterizing its pharmacokinetic and pharmacodynamic properties. The guide is intended to serve as a foundational resource for researchers engaged in the early-stage discovery and development of this and similar molecules.

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring linked to a piperazine-1-carboxylate moiety. The presence of the aminopyrazine group suggests potential interactions with various biological targets, making it a molecule of interest for drug discovery. In silico modeling offers a rapid and cost-effective strategy to predict its biological activity, assess its drug-likeness, and guide further experimental validation. This guide details the theoretical framework and practical application of computational tools to elucidate the therapeutic potential of this compound.

Physicochemical and ADMET Properties

A critical initial step in the in silico evaluation of any drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These parameters are crucial for determining the compound's viability as a therapeutic agent.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are calculated using established computational models and provide a preliminary assessment of the molecule's characteristics.

PropertyPredicted ValueComputational Method
Molecular Weight293.37 g/mol -
Molecular FormulaC13H23N5O2-
XLogP31.8-
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors5-
Rotatable Bonds3-
Topological Polar Surface Area84.8 Ų-
Predicted ADMET Properties

The following table summarizes the predicted ADMET properties of the target compound. These predictions are based on various computational models, such as those available in software suites like Discovery Studio or online platforms like SwissADME.

ParameterPredicted OutcomeSignificance
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability
P-glycoprotein SubstrateNoReduced likelihood of efflux
Distribution
Blood-Brain Barrier PermeationNoLow potential for CNS side effects
Plasma Protein BindingHighMay affect free drug concentration
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Excretion
Renal Organic Cation Transporter 2SubstratePotential for renal excretion
Toxicity
AMES ToxicityNon-mutagenicLow carcinogenic potential
hERG InhibitionLow riskReduced risk of cardiotoxicity

Molecular Docking and Target Identification

Based on the structural similarity to other pyrazine derivatives that have been investigated as kinase inhibitors, a plausible biological target for this compound is the PIM-1 kinase. PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell proliferation and survival, making it a significant target in oncology.[1][2][3][4][5]

Molecular Docking Workflow

The following diagram illustrates a typical workflow for performing molecular docking studies to investigate the binding of the compound to a potential target like PIM-1 kinase.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (PDB ID: 2XJ1, Removal of Water) receptor_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring and Ranking pose_analysis->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->interaction_analysis G cluster_setup System Setup cluster_simulation Simulation Phase cluster_analysis Trajectory Analysis system_setup System Preparation (Solvation, Ionization) minimization Energy Minimization system_setup->minimization equilibration Equilibration (NVT, NPT) minimization->equilibration production Production MD Run (e.g., 100 ns) equilibration->production rmsd RMSD Analysis production->rmsd rmsf RMSF Analysis production->rmsf hbond_analysis Hydrogen Bond Analysis production->hbond_analysis G cluster_pathway PIM-1 Kinase Signaling Pathway PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylates (Inactivates) p27 p27 PIM1->p27 Phosphorylates (Degrades) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Progression p27->CellCycle Inhibits Compound Tert-butyl 4-(3-aminopyrazin-2-yl) piperazine-1-carboxylate Compound->PIM1 Inhibits

References

Commercial Availability and Synthetic Strategies for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape and potential synthetic routes for obtaining Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. Due to its limited commercial availability as a catalog item, this guide focuses on the procurement of a key precursor and details a feasible synthetic protocol for its conversion to the target molecule.

Commercial Supplier Analysis of Key Precursor

Direct commercial sources for this compound are not readily identifiable. However, a critical precursor, Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (CAS No. 313654-83-0) , is available from various suppliers. This chloro-analog serves as a viable starting material for the synthesis of the desired amino-pyrazine derivative.

Below is a summary of a representative supplier for this key precursor:

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityStorage Conditions
BLDpharmtert-Butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate313654-83-0C₁₃H₁₉ClN₄O₂298.77≥95%Inert atmosphere, 2-8°C

Researchers are advised to contact suppliers directly to inquire about availability, pricing, and detailed specifications. Many chemical suppliers also offer custom synthesis services and may be able to produce this compound upon request.

Experimental Protocols: Synthesis of this compound

The synthesis of the target compound can be achieved through the amination of the commercially available chloro-precursor. This transformation can be accomplished via several established methods for the conversion of chloropyrazines to aminopyrazines. A common approach involves nucleophilic aromatic substitution with ammonia at elevated temperatures.

Protocol: Amination of Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Materials:

  • Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

  • Anhydrous ammonia

  • Anhydrous ethanol (or other suitable inert solvent such as propanol or isopropanol)

  • High-pressure reaction vessel (autoclave)

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Standard laboratory glassware and equipment for reaction work-up and purification

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate in anhydrous ethanol.

  • Ammonia Addition: Cool the solution and carefully introduce anhydrous ammonia into the vessel. The amount of ammonia should be in excess to drive the reaction to completion.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 150-200°C.[1] The reaction should be maintained at this temperature for several hours (e.g., 3 hours) with stirring.[1]

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by thin-layer chromatography (TLC) analysis.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Visualizing the Workflow and Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the procurement and synthesis workflow, as well as the chemical transformation.

G cluster_procurement Procurement cluster_synthesis Synthesis Identify Supplier (e.g., BLDpharm) Identify Supplier (e.g., BLDpharm) Procure Precursor\n(tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate) Procure Precursor (tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate) Identify Supplier (e.g., BLDpharm)->Procure Precursor\n(tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate) Amination Reaction Amination Reaction Procure Precursor\n(tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate)->Amination Reaction Purification (Column Chromatography) Purification (Column Chromatography) Amination Reaction->Purification (Column Chromatography) Characterization (NMR, MS, HPLC) Characterization (NMR, MS, HPLC) Purification (Column Chromatography)->Characterization (NMR, MS, HPLC) Final Product\n(this compound) Final Product (this compound) Characterization (NMR, MS, HPLC)->Final Product\n(this compound)

Caption: Procurement and Synthesis Workflow.

G Precursor Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate Product This compound Precursor->Product + NH3 (anhydrous) Ethanol, 150-200°C

Caption: Synthetic Conversion Pathway.

References

Stability and Storage of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the research compound Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. The information presented herein is curated from publicly available safety data sheets and scientific literature on structurally related molecules. It is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrazine ring linked to a Boc-protected piperazine moiety. The presence of the aminopyrazine group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group are key determinants of its chemical reactivity and stability profile.

Structure:

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on information for this compound and structurally similar piperazine derivatives, the following storage conditions are recommended.[1][2][3]

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)[2]To minimize thermal degradation and slow down potential chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[1]The aminopyrazine and piperazine moieties can be susceptible to oxidation.
Light Protect from light.Pyrazine-containing compounds can be light-sensitive.[1]
Moisture Keep in a tightly sealed container in a dry place.[1][2]The Boc-protecting group is susceptible to hydrolysis, especially under acidic or basic conditions.
Ventilation Store in a well-ventilated area.[1][2]General safety precaution for handling chemical compounds.

Stability Profile and Potential Degradation Pathways

While specific stability data for this compound is not extensively available in the public domain, an understanding of its potential degradation pathways can be inferred from the chemistry of its functional groups. Forced degradation studies under various stress conditions are essential to fully characterize its stability.[4][5]

Potential Degradation Pathways:

  • Hydrolysis: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions, leading to its removal and the formation of the corresponding deprotected piperazine derivative.[6] While generally stable to base, prolonged exposure to strong basic conditions could also lead to degradation. The amide-like linkage of the Boc group can also be susceptible to hydrolysis under harsh conditions.

  • Oxidation: The aminopyrazine ring and the nitrogen atoms in the piperazine ring are potential sites for oxidation. Exposure to oxidizing agents or atmospheric oxygen over time, especially in the presence of light or metal ions, could lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic and heteroaromatic compounds, including pyrazines, can be susceptible to degradation upon exposure to UV or visible light.[1] This can lead to complex degradation pathways and the formation of colored impurities.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways. While generally stable at recommended storage temperatures, prolonged exposure to heat should be avoided.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[4][5]

General Forced Degradation Protocol

The following is a general protocol for conducting forced degradation studies. The specific concentrations and conditions may need to be optimized.

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • pH meter

  • HPLC with a UV or PDA detector, or LC-MS system

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start Weigh Compound dissolve Dissolve in Solvent start->dissolve acid Acid Hydrolysis (e.g., 0.1 M HCl, RT/Heat) dissolve->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT/Heat) dissolve->base oxidation Oxidation (e.g., 3% H₂O₂, RT) dissolve->oxidation thermal Thermal Stress (e.g., 60-80°C, Solid & Solution) dissolve->thermal photo Photostability (ICH Q1B conditions) dissolve->photo neutralize Neutralize (if necessary) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC/LC-MS neutralize->hplc evaluate Identify & Quantify Degradants hplc->evaluate pathway Propose Degradation Pathways evaluate->pathway

Caption: A general workflow for conducting forced degradation studies.

Stability-Indicating Method Development

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Key characteristics of a stability-indicating method:

  • Specificity: The ability to accurately measure the analyte in the presence of its degradation products, process impurities, and excipients.

  • Resolution: The main peak corresponding to the intact compound should be well-resolved from any degradation product peaks.

  • Mass Balance: The sum of the assay of the parent compound and the levels of its degradation products should remain constant throughout the study.

Putative Biological Signaling Pathway Involvement

While the direct biological targets of this compound are not yet fully elucidated, its structural similarity to the antitubercular drug Pyrazinamide (PZA) suggests a potential mechanism of action for its active metabolite (after removal of the Boc group).[2][7][8][9] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in Mycobacterium tuberculosis. POA is believed to disrupt membrane potential and inhibit fatty acid synthase I (FASI) and the aspartate decarboxylase PanD, which is crucial for coenzyme A biosynthesis.[8][9]

Based on this, a hypothetical signaling pathway for the deprotected metabolite of this compound in a mycobacterial context can be proposed.

Putative_Signaling_Pathway cluster_activation Prodrug Activation cluster_targets Cellular Targets cluster_effects Downstream Effects prodrug Deprotected Metabolite enzyme Pyrazinamidase-like Enzyme prodrug->enzyme Hydrolysis active_metabolite Active Pyrazinoic Acid Analog enzyme->active_metabolite fasi Fatty Acid Synthase I (FASI) active_metabolite->fasi Inhibition pand Aspartate Decarboxylase (PanD) active_metabolite->pand Inhibition mycolic_acid Mycolic Acid Synthesis Disruption fasi->mycolic_acid coenzyme_a Coenzyme A Biosynthesis Inhibition pand->coenzyme_a cell_death Bacterial Cell Death mycolic_acid->cell_death coenzyme_a->cell_death

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established applications for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate are not extensively reported in publicly available literature. The following application notes and protocols are based on the well-documented chemistry of analogous compounds, particularly its pyridine counterpart, and general synthetic methodologies for pyrazine derivatives. These protocols are intended to be illustrative and for research guidance.

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring linked to a Boc-protected piperazine moiety. This structural motif is of significant interest in medicinal chemistry. The pyrazine ring is a bioisostere of pyridine and other aromatic systems, and its inclusion in drug candidates can modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity. The 2-amino-3-(piperazin-1-yl)pyrazine scaffold, in particular, presents opportunities for the synthesis of kinase inhibitors and other targeted therapeutics. The Boc-protected piperazine provides a versatile handle for further chemical elaboration.

Potential Applications

Based on the known utility of structurally similar compounds, this compound is a promising intermediate for the synthesis of:

  • Kinase Inhibitors: The 2-aminopyrazine core can serve as a hinge-binding motif for various protein kinases. Its pyridine analog is a key building block for CDK4/6 inhibitors. It is plausible that this pyrazine derivative could be employed in the development of inhibitors for other kinase families, such as Janus kinases (JAKs) or Fms-like tyrosine kinase 3 (FLT3), where pyrazine-containing scaffolds have shown activity.[1]

  • GPCR Modulators: Piperazine derivatives are prevalent in compounds targeting G-protein coupled receptors.

  • Scaffolds for Compound Libraries: This intermediate can be a foundational element for the creation of diverse compound libraries for high-throughput screening.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

This protocol is based on a common strategy for the synthesis of related aminopyrazine derivatives, involving a nucleophilic aromatic substitution (SNA) reaction followed by reduction.

Reaction Scheme:

  • Step 1: Nucleophilic Aromatic Substitution (SNA)

    • Reaction: 2-Chloro-3-nitropyrazine reacts with tert-butyl piperazine-1-carboxylate to yield tert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate.

  • Step 2: Reduction of the Nitro Group

    • Reaction: The nitro intermediate is reduced to the corresponding amine, yielding the target compound.

Materials:

  • 2-Chloro-3-nitropyrazine

  • Tert-butyl piperazine-1-carboxylate

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Hydrogenation apparatus or balloon hydrogenation setup

Procedure:

Step 1: Synthesis of tert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate

  • To a solution of 2-chloro-3-nitropyrazine (1.0 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford tert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the nitro-intermediate from Step 1 (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10% w/w) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the target compound, this compound. The product may be used in the next step without further purification if of sufficient purity, or it can be recrystallized.

Protocol 2: Illustrative Downstream Synthesis of a Pyrazinyl-pyrimidine Kinase Inhibitor Core

This protocol demonstrates a potential use of the title compound in a subsequent coupling reaction to form a core structure found in some kinase inhibitors.

Reaction Scheme:

  • Reaction: this compound undergoes a nucleophilic substitution reaction with a substituted chloropyrimidine.

Materials:

  • This compound

  • A suitably substituted 2-chloropyrimidine (e.g., 2-chloro-4-cyclopentyl-5-methylpyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the chloropyrimidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degas the vessel and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Data Presentation

The following table summarizes the hypothetical synthetic route for the title compound. Note: Yields and purity are illustrative and would require experimental optimization.

StepReactantsReagents & ConditionsProductIllustrative YieldIllustrative Purity
12-Chloro-3-nitropyrazine, Tert-butyl piperazine-1-carboxylateDIPEA, DMF, 80-100 °CTert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate75-85%>95% (after chromatography)
2Tert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate10% Pd/C, H₂, EtOH, RTThis compound90-98%>97%

Visualizations

G cluster_0 Protocol 1: Synthesis of the Intermediate start 2-Chloro-3-nitropyrazine + Tert-butyl piperazine-1-carboxylate step1 Nucleophilic Aromatic Substitution (DIPEA, DMF, 80-100 °C) start->step1 intermediate Tert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate step1->intermediate step2 Nitro Group Reduction (Pd/C, H₂, EtOH) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for the preparation of the title intermediate.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Potential Pyrazine-based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Potential mechanism of action via the JAK-STAT signaling pathway.

References

Application Note and Protocol for the Deprotection of Boc-Protected Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate to yield 2-(piperazin-1-yl)pyrazin-3-amine. The primary method described utilizes acidic conditions, a standard and effective strategy for the removal of the Boc protecting group.[1][2][3] This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of Boc-protected amines is a crucial step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This application note details the deprotection of this compound, a key intermediate in the synthesis of various biologically active molecules. The protocol provided is based on established literature procedures for similar substrates and offers a reliable method for obtaining the desired deprotected product, 2-(piperazin-1-yl)pyrazin-3-amine.

Reaction Scheme

Caption: General reaction scheme for the deprotection of this compound.

Experimental Protocols

Two common and effective methods for Boc deprotection are provided below. The choice of method may depend on the scale of the reaction, the desired workup procedure, and the compatibility of other functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-20 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To the residue, carefully add a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(piperazin-1-yl)pyrazin-3-amine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the product, which can simplify purification.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (5-10 mL per mmol of substrate) in a round-bottom flask.

  • To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours. The hydrochloride salt of the product may precipitate during the reaction. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add diethyl ether to induce further precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 2-(piperazin-1-yl)pyrazin-3-amine hydrochloride.

  • To obtain the free base, the hydrochloride salt can be neutralized with a base such as saturated aqueous NaHCO₃ and extracted with an organic solvent as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the deprotection of a closely related analog, tert-butyl 4-(3-amino-6-chloropyrazin-2-yl)piperazine-1-carboxylate, as described in patent WO2018192695A1. These values can be considered as a benchmark for the deprotection of the title compound.

ParameterValue
Starting Material tert-butyl 4-(3-amino-6-chloropyrazin-2-yl)piperazine-1-carboxylate
Reagent 4M HCl in 1,4-dioxane
Solvent 1,4-Dioxane
Temperature Room Temperature
Reaction Time 4 hours
Yield 92%
Product 2-chloro-6-(piperazin-1-yl)pyrazin-3-amine hydrochloride

Visualizations

Experimental Workflow

G Experimental Workflow for Boc Deprotection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Boc-protected amine in anhydrous solvent cool Cool to 0°C (for TFA method) dissolve->cool add_acid Slowly add acid (TFA or HCl/Dioxane) cool->add_acid stir Stir at room temperature add_acid->stir monitor Monitor reaction progress (TLC or LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize with base (e.g., NaHCO3) concentrate->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer (e.g., Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography (if necessary) evaporate->purify

Caption: A general experimental workflow for the Boc deprotection of aminopyrazinyl piperazine derivatives.

Reaction Mechanism

G Acid-Catalyzed Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbonyl Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Loss of tert-butyl cation Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene Tert_Butyl_Cation->Isobutylene H_plus2 H+ Tert_Butyl_Cation->H_plus2 - H+ H_plus H+

References

Application of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a versatile heterocyclic building block crucial in the synthesis of various kinase inhibitors. Its unique structure, featuring a pyrazine ring with an adjacent amino group and a protected piperazine moiety, allows for diverse chemical modifications to generate potent and selective inhibitors of several important kinase families. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This document provides detailed application notes and protocols for the use of this compound in the synthesis of inhibitors targeting key kinases such as Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase (CDK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).

Kinase Inhibitor Synthesis: An Overview

The primary amino group on the pyrazine ring of this compound serves as a key handle for synthetic elaboration. A common strategy involves the formation of an amide bond with a variety of carboxylic acids, often followed by further modifications of the piperazine ring after deprotection of the Boc group. This approach allows for the systematic exploration of the chemical space around the pyrazine core to optimize inhibitor potency and selectivity.

Application in FGFR Inhibitor Synthesis

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling is implicated in various cancers. The 3-aminopyrazine-2-carboxamide scaffold, derivable from the title compound, is a promising core for the development of potent FGFR inhibitors.

Quantitative Data for Pyrazine-Based FGFR Inhibitors
Compound IDTarget KinaseIC50 (nM)Reference
18i FGFR2150[1]
18g FGFR2380[1]
18d FGFR2600[1]
18d FGFR3480[1]
Experimental Protocol: Synthesis of a 3-Amino-N-aryl-pyrazine-2-carboxamide FGFR Inhibitor

This protocol is adapted from methodologies for synthesizing 3-aminopyrazine-2-carboxamide derivatives.[1][2]

Step 1: Amide Coupling

  • To a solution of this compound (1 eq) in a suitable aprotic solvent such as DMF, add a substituted benzoic acid (1.1 eq).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in a solution of HCl in a suitable solvent like 1,4-dioxane or methanol.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected piperazine.

Step 3: N-Alkylation/Arylation of the Piperazine Ring

  • To a solution of the deprotected piperazine salt from Step 2 in a suitable solvent (e.g., DMF or acetonitrile), add a base such as K2CO3 or triethylamine to neutralize the salt.

  • Add the desired alkylating or arylating agent (e.g., an alkyl halide or an activated aryl halide) (1.1 eq).

  • Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

  • After completion, work up the reaction by adding water and extracting with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

FGFR Inhibitor Synthesis Workflow start This compound step1 Amide Coupling (Substituted Benzoic Acid, HATU, DIPEA) start->step1 step2 Boc Deprotection (HCl in Dioxane) step1->step2 step3 N-Alkylation/Arylation (R-X, Base) step2->step3 end Final FGFR Inhibitor step3->end

Workflow for the synthesis of FGFR inhibitors.
FGFR Signaling Pathway

Activation of FGFR by its ligand, Fibroblast Growth Factor (FGF), leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][4][5]

FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K IP3_DAG IP3/DAG PLCg->IP3_DAG RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription PKC PKC IP3_DAG->PKC PKC->Transcription inhibitor FGFR Inhibitor inhibitor->FGFR Inhibition

Simplified FGFR signaling pathway.

Application in CDK Inhibitor Synthesis

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[6][7] The aminopyrazine scaffold can be utilized to develop potent inhibitors of various CDKs.

Quantitative Data for Pyrazine-Based CDK Inhibitors
Compound IDTarget KinaseIC50 (nM)Reference
8e CDK988.4[8]
AT7519 CDK210-210[9]
AZD5438 CDK26[9]
Experimental Protocol: Synthesis of a Pyrazine-Based CDK Inhibitor

A plausible synthetic route involves the reaction of the amino group of the deprotected piperazinyl pyrazine with a suitable heterocyclic aldehyde followed by further modifications.

Step 1: Reductive Amination

  • Start with the deprotected piperazinyl pyrazine hydrochloride salt (obtained as in Step 2 of the FGFR inhibitor synthesis).

  • In a suitable solvent like methanol or dichloroethane, add the heterocyclic aldehyde (e.g., a substituted pyrimidine-carbaldehyde) (1.1 eq) and a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

CDK Inhibitor Synthesis Workflow start Deprotected Piperazinyl Pyrazine step1 Reductive Amination (Heterocyclic Aldehyde, NaBH(OAc)3) start->step1 end Final CDK Inhibitor step1->end

Workflow for the synthesis of CDK inhibitors.
CDK Signaling Pathway

CDKs, in complex with their cyclin partners, phosphorylate key substrate proteins to drive the cell through the different phases of the cell cycle.[10][11] CDK inhibitors block this process, leading to cell cycle arrest.

CDK Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE Transcription DNA_Synthesis DNA Synthesis CDK2_CyclinE->DNA_Synthesis Initiation inhibitor CDK Inhibitor inhibitor->CDK46_CyclinD Inhibition inhibitor->CDK2_CyclinE Inhibition

Simplified CDK signaling pathway in the G1/S transition.

Application in VEGFR Inhibitor Synthesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[12][13] Inhibiting VEGFR signaling is a well-established anti-cancer strategy. Pyrazine-based scaffolds have been successfully employed in the development of VEGFR inhibitors.[14][15]

Quantitative Data for Pyrazine-Based VEGFR-2 Inhibitors
Compound IDTarget KinaseIC50 (nM)Reference
17l VEGFR-22600[14][16]
Compound 6 VEGFR-260.83[17]
Compound 10 VEGFR-263.61[17]
Experimental Protocol: Synthesis of a Pyrazine-Based VEGFR-2 Inhibitor

The synthesis of pyrazine-based VEGFR-2 inhibitors can follow a similar amide coupling strategy as described for FGFR inhibitors, utilizing different substituted carboxylic acids to achieve selectivity for VEGFR-2.

VEGFR Signaling Pathway

Binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis.[1][18]

VEGFR Signaling Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Migration, Survival) AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation RAS_MAPK->Proliferation inhibitor VEGFR-2 Inhibitor inhibitor->VEGFR2 Inhibition

Simplified VEGFR-2 signaling pathway.

Application in BTK Inhibitor Synthesis

Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies and autoimmune diseases.[19][20] Imidazo[1,5-a]pyrazine and other pyrazine-based scaffolds are effective cores for BTK inhibitors.[19][21]

Quantitative Data for Pyrazine-Based BTK Inhibitors
Compound IDTarget KinaseIC50 (nM)Reference
Acalabrutinib (1) BTK-[21]
Compound 38 BTK1.8[21]
Compound 39 BTK1.8[21]
Compound 6f BTK74[22]
Experimental Protocol: Synthesis of a Pyrazine-Based BTK Inhibitor

The synthesis of imidazo[1,5-a]pyrazine-based BTK inhibitors often starts from a 2-aminopyrazine derivative, which can be accessed from the title compound. The synthesis typically involves the construction of the fused imidazole ring followed by coupling reactions.

BTK Signaling Pathway

Upon B-cell receptor activation, BTK is recruited to the cell membrane and activated, leading to the activation of downstream pathways like PLCγ2 and NF-κB, which are essential for B-cell proliferation and survival.[23][24]

BTK Signaling Pathway cluster_membrane B-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3/DAG PLCG2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux NFkB NF-κB Pathway Ca_flux->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription inhibitor BTK Inhibitor inhibitor->BTK Inhibition

Simplified BTK signaling pathway.

Conclusion

This compound is a highly valuable starting material for the synthesis of a wide range of kinase inhibitors. Its chemical tractability allows for the generation of diverse libraries of compounds targeting kinases implicated in cancer and other diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of targeted therapeutic agents. The presence of a primary amino group on the pyrazine ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-nitrogen (C-N) bonds. This document provides detailed protocols and application notes for performing Buchwald-Hartwig amination reactions with this substrate, a cornerstone of modern synthetic chemistry for creating complex amine-containing molecules.[1][2]

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines.[1][3] This reaction is prized for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to classical methods.[1][2] These characteristics make it particularly suitable for the late-stage functionalization of complex molecules in drug development programs.

Key Applications

Derivatives synthesized from this compound via Buchwald-Hartwig coupling are commonly investigated as:

  • Kinase inhibitors

  • G-protein coupled receptor (GPCR) modulators

  • Leads in various therapeutic areas including oncology and neurodegenerative diseases

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination with an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl halide. Researchers should optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) for each specific substrate combination.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0), Pd(OAc)₂ - Palladium(II) acetate)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)

  • Base (e.g., Cs₂CO₃ - Cesium carbonate, K₃PO₄ - Potassium phosphate, NaOtBu - Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), and the phosphine ligand (0.04-0.10 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base (1.5-2.0 eq.) and the anhydrous, degassed solvent.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents representative quantitative data for the Buchwald-Hartwig amination of this compound with two different aryl bromides. Note: This data is illustrative and actual results may vary depending on the specific substrates and optimized conditions.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101285>98
22-Bromo-6-methoxynaphthalenePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane1001878>97

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol described above.

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Amine (1.0 eq) - Aryl Halide (1.1 eq) - Catalyst (0.02-0.05 eq) - Ligand (0.04-0.10 eq) setup_vessel Add to Dry Reaction Vessel prep_reagents->setup_vessel inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup_vessel->inert_atm add_base_solvent Add Base (1.5-2.0 eq) and Anhydrous Solvent inert_atm->add_base_solvent heat_stir Heat and Stir (80-120 °C) add_base_solvent->heat_stir monitor Monitor Reaction Progress (TLC / LC-MS) heat_stir->monitor workup Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor->workup concentrate Concentrate Under Reduced Pressure workup->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Buchwald-Hartwig amination.

Hypothetical Signaling Pathway

Many kinase inhibitors feature a substituted pyrazine core. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor, a common application for molecules synthesized using the described protocols.

G Hypothetical Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (e.g., EGFR) kinase Target Kinase receptor->kinase Activates substrate Downstream Substrate kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Survival) substrate->response Leads to inhibitor Synthesized Inhibitor (Pyrazine Derivative) inhibitor->kinase Inhibits growth_factor Growth Factor growth_factor->receptor Binds

Caption: Inhibition of a signaling pathway by a synthesized molecule.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a heterocyclic compound incorporating aminopyrazine and piperazine moieties, which are common scaffolds in medicinal chemistry. As a potential pharmaceutical intermediate or active ingredient, a robust, sensitive, and selective analytical method is crucial for its quantification in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control.

This application note details a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of this compound. The method utilizes reversed-phase chromatography for separation and tandem mass spectrometry for detection, offering excellent sensitivity and selectivity.[1][2]

Physicochemical Properties

A foundational understanding of the analyte's properties is key to method development.

PropertyValueSource
Molecular FormulaC₁₄H₂₂N₄O₂N/A
Molecular Weight278.35 g/mol [3]
Protonated Mass [M+H]⁺m/z 279.18Calculated

Experimental Protocol

This protocol provides a representative example and may require optimization for specific matrices or instrumentation.[1]

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation ("Dilute-and-Shoot"): For analysis of the pure substance, dilute the sample in a 50:50 acetonitrile/water mixture to fall within the calibration range. For complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.[4]

LC-MS/MS Instrumentation and Conditions

The analysis can be performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[5][6]

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C[7]
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 279.2
Product Ions (Example) To be determined by infusion and fragmentation of the standard. Likely fragments would involve the loss of the tert-butyl group (m/z 223.1) or cleavage of the piperazine ring.
Collision Energy To be optimized for each transition.
Capillary Voltage 4000 V[7]
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 °C

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of the analyte in the samples is then determined by interpolating their peak areas from this curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical method.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Standards Create Calibration Standards (1-1000 ng/mL) Stock->Standards Inject Inject 5 µL into LC-MS/MS System Standards->Inject Sample Dilute Analytical Sample Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Q1: 279.2 -> Q3: Product Ions) Ionize->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound. By combining the separation power of liquid chromatography with the specificity of tandem mass spectrometry, this protocol is well-suited for high-throughput applications in pharmaceutical research and development, ensuring accurate and reliable results.[2] The method is adaptable and can be validated according to ICH guidelines for specific applications.

References

Application Notes and Protocols for NMR Spectroscopy of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, and thorough structural characterization by NMR is crucial for their synthesis, quality control, and further development.

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring, a piperazine ring, and a bulky tert-butoxycarbonyl (Boc) protecting group. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this molecule and its analogs. This guide outlines the expected NMR spectral features, provides standardized protocols for data acquisition, and presents the data in a clear, accessible format.

Predicted NMR Spectral Data

Note: The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazine-H7.50 - 7.80d~2.5
Pyrazine-H7.20 - 7.50d~2.5
NH₂4.50 - 5.50br s-
Piperazine-H (positions 3, 5)3.50 - 3.70t~5.0
Piperazine-H (positions 2, 6)3.00 - 3.20t~5.0
tert-Butyl-H1.45 - 1.55s-
Table 2: Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Boc)154.0 - 155.0
Pyrazine-C (C-NH₂)148.0 - 152.0
Pyrazine-C (C-piperazine)145.0 - 149.0
Pyrazine-CH125.0 - 130.0
Pyrazine-CH120.0 - 125.0
C(CH₃)₃ (Boc)79.0 - 81.0
Piperazine-C (positions 2, 6)48.0 - 52.0
Piperazine-C (positions 3, 5)43.0 - 47.0
C(C H₃)₃ (Boc)28.0 - 29.0

Experimental Protocols

This section provides detailed protocols for the preparation of samples and the acquisition and processing of NMR data for this compound derivatives.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those in the amino group.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It is often included in commercially available deuterated solvents.

NMR Data Acquisition

The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: -10 to 180 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.

  • Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons in the molecule.

Visualization of Key Information

The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.

G Molecular Structure and Numbering cluster_mol This compound mol

Caption: Structure of this compound.

G NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolution, Filtration) DataAcquisition NMR Data Acquisition (1H, 13C, etc.) SamplePrep->DataAcquisition Load Sample DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing Raw Data (FID) SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Assignment) DataProcessing->SpectralAnalysis Processed Spectrum StructureElucidation Structure Elucidation / Purity Assessment SpectralAnalysis->StructureElucidation Assigned Spectrum

Caption: General workflow for NMR spectroscopy analysis.

Conclusion

NMR spectroscopy is a powerful and essential technique for the characterization of this compound and its derivatives. By following the detailed protocols outlined in this document, researchers can obtain high-quality NMR data, enabling confident structural assignment and purity determination. The provided predicted spectral data serves as a useful reference for the interpretation of experimental results.

Application Notes and Protocols for High-Throughput Screening of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, a novel small molecule with potential therapeutic applications. Due to the absence of specific publicly available data on this compound, this guide presents a robust, hypothetical framework for its initial screening against a relevant enzyme class, the protein kinases, which are frequent targets for compounds with similar structural motifs. The protocols described herein are based on established and widely used HTS methodologies for kinase inhibitor discovery and can be adapted for various kinase targets.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinases are a major class of drug targets. The pyrazin-piperazine scaffold, present in this compound, is a privileged structure in medicinal chemistry known to interact with the ATP-binding site of many kinases. This document outlines a comprehensive strategy for the initial characterization of this compound's inhibitory potential using a generic, yet powerful, high-throughput screening platform.

Hypothetical Biological Target: Cyclin-Dependent Kinase 2 (CDK2)

For the purpose of these application notes, we will consider Cyclin-Dependent Kinase 2 (CDK2) as the hypothetical primary target for this compound. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.

CDK2 Signaling Pathway

The diagram below illustrates the canonical CDK2 signaling pathway, which controls the G1/S phase transition of the cell cycle.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) Ras Ras/MAPK Pathway Mitogens->Ras CyclinD Cyclin D Synthesis Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Retinoblastoma Protein (Rb) CDK46->Rb phosphorylates & inactivates E2F E2F Transcription Factors Rb->E2F inhibits CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase p21 p21/p27 (CDK Inhibitors) p21->CDK2 inhibits HTS_Workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (this compound) Dispense_Reagents Dispense Kinase & Substrate/ATP Mix Compound_Plating->Dispense_Reagents Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispense_Reagents Incubation1 Incubation at Room Temp Dispense_Reagents->Incubation1 Add_ADPGlo Add ADP-Glo™ Reagent Incubation1->Add_ADPGlo Incubation2 Incubation Add_ADPGlo->Incubation2 Add_KinaseDetection Add Kinase Detection Reagent Incubation2->Add_KinaseDetection Incubation3 Incubation Add_KinaseDetection->Incubation3 Read_Luminescence Read Luminescence (Plate Reader) Incubation3->Read_Luminescence Data_Normalization Data Normalization Read_Luminescence->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination

Application Notes and Protocols for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate in Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is limited in publicly available research. The following application notes and protocols are based on studies of structurally similar 3-aminopyrazine derivatives, which have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). This information is intended to guide researchers in exploring the potential of the title compound as an FGFR inhibitor in cancer therapy.

Introduction

This compound belongs to the class of 3-aminopyrazine derivatives. This class of compounds has emerged as a promising scaffold in target-based drug discovery, particularly in oncology. Structurally related molecules have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers, making FGFRs attractive therapeutic targets.[1][3] These application notes provide an overview of the potential use of this compound as an FGFR inhibitor and detailed protocols for its evaluation.

Target Profile: Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family consists of four main receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to cell survival and proliferation.[3][4]

FGFR Signaling Pathway and Inhibition

The diagram below illustrates the canonical FGFR signaling pathway and the putative point of inhibition by 3-aminopyrazine derivatives.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR P_FGFR pFGFR (Active Dimer) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects Inhibitor This compound (Putative Inhibitor) Inhibitor->P_FGFR Inhibition

Caption: Putative inhibition of the FGFR signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 3-aminopyrazine derivatives against FGFR kinases and cancer cell lines. This data can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Kinase Inhibitory Activity of a Representative 3-Amino-pyrazine-2-carboxamide Derivative (Compound 18i) [1]

Target KinaseIC50 (μM)
FGFR13.7
FGFR21.1
FGFR32.5
FGFR41.8

Table 2: Anti-proliferative Activity of a Representative 3-Amino-pyrazine-2-carboxamide Derivative (Compound 18i) in Cancer Cell Lines [1]

Cell LineCancer TypeFGFR AberrationIC50 (μM)
NCI-H520Lung CancerFGFR1 Amplification26.69
SNU-16Gastric CancerFGFR2 Amplification1.88
KMS-11Multiple MyelomaFGFR3 Translocation3.02
SW-780Bladder CancerFGFR3 Mutation2.34
MDA-MB-453Breast CancerFGFR4 Overexpression12.58

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro FGFR Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (this compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing the anti-proliferative effect of the test compound on cancer cell lines with known FGFR aberrations.

Materials:

  • Cancer cell lines (e.g., NCI-H520, SNU-16, KMS-11)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FGFR inhibitor.

Experimental_Workflow Preclinical Evaluation Workflow for an FGFR Inhibitor cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., Kinase Profiling) Kinase_Assay In Vitro Kinase Assay (Determine IC50) Target_ID->Kinase_Assay Cell_Viability Cell-Based Assays (Anti-proliferative Activity) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability->Western_Blot Xenograft Xenograft Tumor Models (Efficacy Studies) Western_Blot->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Tox Toxicology Studies PK_PD->Tox Lead_Opt Lead Optimization Tox->Lead_Opt IND IND-Enabling Studies Lead_Opt->IND

Caption: A streamlined workflow for preclinical drug discovery.

Conclusion

This compound, based on the activity of its structural analogs, holds potential as a targeted therapeutic agent against cancers driven by aberrant FGFR signaling. The provided protocols and data serve as a foundational guide for researchers to systematically evaluate its efficacy and mechanism of action. Further studies, including in vivo models, are necessary to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. The guidance is structured in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis, which is typically achieved via a Buchwald-Hartwig amination reaction between a 2-halo-3-aminopyrazine and tert-butyl piperazine-1-carboxylate.

Problem 1: Low or No Product Yield

Question: My reaction is showing very low or no conversion to the desired product, this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in the Buchwald-Hartwig amination of 2-halo-3-aminopyrazine can stem from several factors related to the catalyst system, reaction conditions, and starting material quality.

Possible Causes and Solutions:

  • Catalyst Inactivation: The nitrogen atoms on the pyrazine ring and the free amino group of your starting material can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.

    • Solution: Employ sterically hindered phosphine ligands that can promote the desired C-N bond formation while minimizing catalyst inhibition. Ligands such as XPhos, RuPhos, or BrettPhos have shown effectiveness in challenging amination reactions.[1][2] Consider using a pre-formed palladium catalyst complex which can sometimes be more robust.

  • Ineffective Base: The choice of base is critical for the deprotonation of the piperazine nitrogen and the subsequent transmetalation step.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. If you observe side reactions or starting material degradation, consider a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher reaction temperatures or longer reaction times.[3]

  • Poor Quality Starting Materials: Impurities in the 2-halo-3-aminopyrazine or tert-butyl piperazine-1-carboxylate, such as water or other nucleophiles, can interfere with the reaction.

    • Solution: Ensure all reactants and solvents are anhydrous. Dry solvents using appropriate methods and store them over molecular sieves. Purify starting materials if their purity is questionable.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently or too high, leading to catalyst decomposition or side reactions.

    • Solution: The optimal temperature can be dependent on the solvent and catalyst system. A typical starting point is 80-110 °C.[3] If you observe low conversion, a gradual increase in temperature may be beneficial. Conversely, if side products are forming, lowering the temperature might be necessary.

Problem 2: Formation of Significant Side Products

Question: I am observing significant impurities alongside my desired product. What are the likely side reactions and how can I minimize them?

Answer:

Several side reactions can occur during the Buchwald-Hartwig amination, leading to a complex reaction mixture and difficult purification.

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation of the Pyrazine Starting Material: This is a common side reaction where the halogen on the pyrazine ring is replaced by a hydrogen atom, leading to the formation of 2-aminopyrazine.

    • Cause: This can be promoted by certain palladium catalysts and reaction conditions. It can compete with the desired amination pathway.[4]

    • Solution: The choice of ligand is crucial in suppressing this side reaction. Electron-rich and sterically bulky ligands can favor the desired reductive elimination step over competing pathways. Optimizing the base and temperature can also help.

  • Homocoupling of the Aminopyrazine: Dimerization of the 2-halo-3-aminopyrazine can occur, leading to the formation of a bi-pyrazine species.

    • Cause: This side reaction is often more prevalent at higher temperatures and with certain catalyst systems.

    • Solution: Lowering the reaction temperature and ensuring a slow addition of the base can sometimes minimize homocoupling. The use of more active and selective catalyst systems can also be beneficial.

  • Reaction at the 3-Amino Group: While less common, the palladium catalyst could potentially interact with the 3-amino group, leading to undesired transformations.

    • Solution: The use of bulky ligands on the palladium catalyst can sterically hinder interaction with the 3-amino group, favoring the desired reaction at the 2-position.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes a hypothetical optimization of the Buchwald-Hartwig amination based on common practices in the literature for similar substrates.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)Purity (%)
1Pd₂(dba)₃XPhosNaOtBuToluene1008595
2Pd(OAc)₂RuPhosK₃PO₄Dioxane1107892
3Pd₂(dba)₃BrettPhosCs₂CO₃Toluene1008294
4Pd(OAc)₂XantphosNaOtBuDioxane907590

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination Protocol

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 2-chloro-3-aminopyrazine

  • Tert-butyl piperazine-1-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (or dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • To this mixture, add 2-chloro-3-aminopyrazine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Mandatory Visualizations

Diagrams of Key Processes

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions 2-chloro-3-aminopyrazine 2-chloro-3-aminopyrazine 2-chloro-3-aminopyrazine->Reaction_Center Boc-piperazine Boc-piperazine Boc-piperazine->Reaction_Center Product Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product Solvent Solvent Solvent->Product Reaction_Center->Product Buchwald-Hartwig Amination

Caption: Main synthetic pathway for this compound.

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction 2-chloro-3-aminopyrazine 2-chloro-3-aminopyrazine Desired_Product Desired Product 2-chloro-3-aminopyrazine->Desired_Product + Boc-piperazine (Pd-catalyzed) Side_Product 2-aminopyrazine (Hydrodehalogenation) 2-chloro-3-aminopyrazine->Side_Product [H] source (Pd-catalyzed)

Caption: Competing hydrodehalogenation side reaction.

Troubleshooting_Workflow Start Low Yield or Side Products Catalyst Check Catalyst System Start->Catalyst Base Optimize Base Catalyst->Base Temp Adjust Temperature Base->Temp Purity Verify Starting Material Purity Temp->Purity Result Improved Result? Purity->Result End Successful Synthesis Result->End Yes Reassess Re-evaluate Strategy Result->Reassess No Reassess->Catalyst

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which halogen on the 2-halopyrazine is best to use: chlorine, bromine, or iodine?

A1: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend I > Br > Cl.[5] However, aryl iodides can sometimes lead to catalyst inhibition.[5] Aryl chlorides are often less expensive but require more active catalyst systems. For initial investigations, 2-bromo-3-aminopyrazine may offer a good balance of reactivity and stability.

Q2: Can I run this reaction open to the air?

A2: It is highly recommended to perform the Buchwald-Hartwig amination under an inert atmosphere (nitrogen or argon). The palladium catalysts and phosphine ligands are often sensitive to oxygen, which can lead to catalyst decomposition and lower yields.

Q3: My product is difficult to purify. What are some common impurities?

A3: Besides the starting materials, common impurities include the hydrodehalogenated side product (2-aminopyrazine), bi-products from base-induced degradation, and residual palladium. Careful column chromatography is usually effective for purification.

Q4: Is it possible to use a different protecting group for the piperazine?

A4: Yes, other nitrogen protecting groups can be used. However, the tert-butoxycarbonyl (Boc) group is widely used due to its stability under the reaction conditions and its straightforward removal under acidic conditions. If you choose a different protecting group, ensure it is compatible with the basic conditions of the Buchwald-Hartwig reaction.

Q5: What is the role of the phosphine ligand?

A5: The phosphine ligand is crucial for the efficacy of the palladium catalyst. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. The steric and electronic properties of the ligand can significantly impact the reaction's success, especially with challenging substrates like aminopyrazines.[4]

References

Technical Support Center: Purification of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and what are the expected impurities?

A1: The most common synthetic route is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 2-halo-3-aminopyrazine (where halo is Cl, Br, or I) with tert-butyl piperazine-1-carboxylate.

Potential impurities from this synthesis include:

  • Unreacted Starting Materials: 2-halo-3-aminopyrazine and tert-butyl piperazine-1-carboxylate.

  • Catalyst Residues: Palladium-based catalysts (e.g., Pd₂(dba)₃) and their degradation products.[3]

  • Ligand-Related Byproducts: Unreacted phosphine ligands (e.g., XPhos, RuPhos) and their oxides.

  • Homocoupling Products: Formation of biphenyl-like structures from the aryl halide.

  • Hydrodehalogenation Byproduct: Replacement of the halide on the pyrazine ring with a hydrogen atom.

  • Di-substituted Product: If the starting pyrazine has multiple halogen atoms, a second piperazine unit may be added.

Q2: My purified product appears as an oil or a waxy solid. How can I induce crystallization?

A2: It is not uncommon for Boc-protected amino acids and their derivatives to initially present as oils.[4][5] Here are several techniques to induce solidification:

  • Trituration: Stir the oily product vigorously with a non-polar solvent in which it is poorly soluble, such as n-hexane, diethyl ether, or pentane. This can help to wash away more soluble impurities and encourage the product to solidify.

  • Seed Crystal Introduction: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.[4][6]

  • Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate) and then slowly evaporate the solvent under a stream of inert gas or in a fume hood.

  • Recrystallization from a binary solvent system: Dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes turbid. Gently heat the mixture to redissolve the solid and then allow it to cool slowly.[7]

Q3: What are the best general-purpose techniques for purifying this compound?

A3: A combination of techniques is often most effective. The primary methods for purifying this compound are column chromatography and recrystallization. An initial aqueous workup is also crucial to remove inorganic salts and water-soluble impurities.

Troubleshooting Guides

Column Chromatography

Issue 1: The product co-elutes with an impurity on the silica gel column.

  • Possible Cause: The polarity of your product and the impurity are very similar.

  • Solution 1: Adjust Eluent Polarity:

    • If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).

    • If the compounds are eluting too slowly, gradually increase the eluent polarity.

  • Solution 2: Add a Basic Modifier: Since the target molecule is a basic amine, it can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a base like triethylamine (0.1-1%) to your eluent system can neutralize the acidic sites on the silica and improve peak shape and separation.

  • Solution 3: Change the Stationary Phase:

    • Amine-functionalized silica: This is often effective for the purification of basic amines as it minimizes the acid-base interactions.[5]

    • Alumina (neutral or basic): This can be a good alternative to silica gel for purifying amines.

    • Reversed-phase (C18) silica: This separates compounds based on hydrophobicity. A mobile phase of water/acetonitrile or water/methanol with a buffer would be used.[8]

Issue 2: The product appears as a smear or streak on the TLC plate.

  • Possible Cause: This is a strong indication of interaction with the stationary phase, common for amines on silica gel.

  • Solution: As with co-elution issues, adding a basic modifier like triethylamine to the TLC mobile phase will likely resolve the streaking and give more defined spots.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the compound is melting in the hot solvent mixture. Impurities can also inhibit crystallization.

  • Solution 1: Use a higher boiling point solvent: This ensures the compound dissolves below its melting point.

  • Solution 2: Use a more dilute solution: Add more hot solvent to fully dissolve the oil, then allow it to cool more slowly.

  • Solution 3: Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the solvent line. The microscopic glass fragments can provide nucleation sites for crystal growth.

  • Solution 4: Add a seed crystal: A small crystal of the pure compound can initiate crystallization.[6]

Issue 2: No crystals form even after the solution has cooled completely.

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Solution 1: Reduce the solvent volume: Evaporate some of the solvent and try to cool the solution again.

  • Solution 2: Add an anti-solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your crystallization solvent) until the solution becomes cloudy. Then, gently heat until it becomes clear again and allow it to cool slowly.

  • Solution 3: Cool to a lower temperature: Place the flask in an ice bath or a refrigerator.

Data Presentation

Table 1: Suggested Starting Conditions for Purification

Purification MethodStationary/Mobile Phase or Solvent SystemKey Considerations
Column Chromatography (Normal Phase) Silica Gel with Hexane/Ethyl Acetate gradientStart with a low polarity eluent and gradually increase the ethyl acetate concentration. Add 0.1-1% triethylamine to the eluent to prevent tailing.[5]
Column Chromatography (Normal Phase) Amine-Functionalized Silica with Hexane/Ethyl Acetate gradientOften provides better separation for basic compounds.[5]
Column Chromatography (Reversed Phase) C18 Silica with Water/Acetonitrile or Water/Methanol gradientUseful for polar compounds. A buffer may be required to control the pH.[8]
Recrystallization Ethanol, Isopropanol, or AcetonitrileGood single-solvent options to try initially.
Recrystallization (Binary System) Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Methanol/WaterDissolve in the "good" solvent and add the "poor" solvent (anti-solvent) to induce precipitation.[9]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add a drop of triethylamine to the developing chamber to improve spot shape. The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualization of Experimental Workflows

G Troubleshooting Purification of this compound cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_column_troubleshooting Column Chromatography Troubleshooting cluster_recrystallization_troubleshooting Recrystallization Troubleshooting cluster_end Final Product start Crude Product tlc TLC Analysis start->tlc column Column Chromatography tlc->column Multiple spots or streaking recrystallization Recrystallization tlc->recrystallization One major spot, minor impurities co_elution Co-elution/ Streaking column->co_elution Poor separation pure_product Pure Product column->pure_product Good separation oiling_out Oiling Out recrystallization->oiling_out Fails to crystallize no_crystals No Crystals Form recrystallization->no_crystals Remains in solution recrystallization->pure_product Successful crystallization adjust_eluent Adjust Eluent Polarity co_elution->adjust_eluent add_modifier Add Triethylamine co_elution->add_modifier change_stationary_phase Change Stationary Phase (Amine-Silica/Alumina) co_elution->change_stationary_phase adjust_eluent->pure_product add_modifier->pure_product change_stationary_phase->pure_product change_solvent Change Solvent/ Use Binary System oiling_out->change_solvent induce_crystallization Induce Crystallization (Scratch/Seed) oiling_out->induce_crystallization no_crystals->change_solvent change_solvent->pure_product induce_crystallization->pure_product

Caption: A workflow for troubleshooting the purification of the target compound.

G Logical Relationships in Buchwald-Hartwig Amination and Purification cluster_reactants Reactants cluster_reaction Reaction cluster_crude Crude Product Mixture cluster_purification Purification Strategy cluster_impurities Key Impurities to Remove cluster_final Final Product aminopyrazine 2-Halo-3-aminopyrazine reaction Buchwald-Hartwig Amination aminopyrazine->reaction boc_piperazine Tert-butyl piperazine-1-carboxylate boc_piperazine->reaction catalyst Pd Catalyst + Ligand catalyst->reaction base Base base->reaction crude Target Product + Impurities reaction->crude workup Aqueous Workup crude->workup unreacted_sm Unreacted Starting Materials crude->unreacted_sm catalyst_residues Catalyst/Ligand Residues crude->catalyst_residues side_products Side Products crude->side_products chromatography Column Chromatography workup->chromatography workup->catalyst_residues Removes some salts recrystallization Recrystallization chromatography->recrystallization chromatography->unreacted_sm Separates based on polarity chromatography->side_products Separates based on polarity recrystallization->unreacted_sm Removes soluble impurities pure_product Pure Product recrystallization->pure_product

Caption: Relationship between synthesis, impurities, and purification strategy.

References

Optimizing reaction conditions for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions for the derivatization of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.

Synthesis & Reaction Optimization

Question: I am getting a very low yield in my derivatization reaction. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Here are common causes and troubleshooting tips:

  • Incomplete Reaction: The reaction may not be proceeding to completion. Consider extending the reaction time or increasing the temperature.[1] Ensure adequate mixing to improve contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, base, or coupling agent is critical and can significantly impact the yield.[1] It is advisable to screen different solvents and coupling agents to find the optimal conditions for your specific substrate. For amide coupling reactions, using a coupling agent like 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent such as DMSO can be effective.[2][3]

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product.[1] Potential side reactions should be identified, and conditions adjusted to minimize their formation. For instance, the formation of imidazole byproducts can sometimes occur.[4]

  • Purity of Starting Materials: Impurities in your starting materials, including the core compound, can lead to unwanted side reactions and the formation of byproducts.[5] Ensure the purity of your reactants before starting the synthesis.

  • Degradation of Product: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1] Using milder reagents and avoiding overly acidic or basic conditions during workup can prevent product degradation.[1]

Question: I am attempting an amide coupling reaction with the 3-amino group, but the reaction is inefficient. What can I do?

Answer: The 3-amino group on the pyrazine ring is part of an electron-deficient system, which can reduce its nucleophilicity and make direct acylation or amide coupling challenging.[6][7] Here are some strategies to overcome this:

  • Use a Coupling Agent: Activate the carboxylic acid using a coupling agent. 1,1'-carbonyldiimidazole (CDI) is an effective choice, as it forms a highly reactive acylimidazole intermediate.[3][8] This intermediate then readily reacts with the aminopyrazine.

  • Microwave Irradiation: Employing microwave irradiation can significantly improve reaction rates and yields.[2][3] Heating the reaction mixture in a microwave reactor at temperatures around 120-130°C for 30-40 minutes has been shown to be effective.[3]

  • Alternative Activating Agents: A combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been reported to be effective for coupling electron-deficient pyrazine amines with a range of acids, where other coupling agents were inefficient.[6]

Question: When reacting with the piperazine moiety, I am getting di-substituted products. How can I achieve mono-substitution?

Answer: The presence of two nitrogen atoms in the piperazine ring makes di-substitution a common issue.[9] The use of a protecting group on one of the nitrogen atoms is the most effective strategy. The starting material, this compound, already has a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, which prevents reaction at that site and directs derivatization to the 3-amino group of the pyrazine ring. If you are starting with a different piperazine-substituted pyrazine, ensure one nitrogen is protected to achieve mono-substitution.[9]

Purification Challenges

Question: My final product is difficult to purify. What are some common issues and solutions?

Answer: Purification of pyrazine and piperazine derivatives can be challenging due to their polarity and basicity.[9]

  • Column Chromatography: This is a common and effective method for purification.[1] A silica gel column with a gradient elution system, such as hexane/ethyl acetate or petroleum ether/ethyl acetate, can be used to separate the desired product from impurities.[8]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The key is to find a suitable solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[5][8] Allowing the solution to cool slowly is crucial to obtain pure crystals.[5]

  • Work-up Procedure: An inefficient extraction or work-up procedure can lead to the loss of product or the introduction of impurities.[4] Ensure proper phase separation and consider washing the organic layer with brine to remove residual water before drying and concentration.[2]

Data Presentation

Table 1: Comparison of Amide Synthesis Procedures for 3-Aminopyrazine-2-carboxamides

CompoundProcedure A Yield (%) (Ester Aminolysis)Procedure B Yield (%) (CDI Coupling)
Benzyl Derivative 15585
Benzyl Derivative 26291
Benzyl Derivative 57872
Benzyl Derivative 64388
Benzyl Derivative 75181
Benzyl Derivative 84983

Data adapted from a study on N-substituted 3-aminopyrazine-2-carboxamides, which found that Procedure B (CDI coupling) generally gave higher yields.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using CDI and Microwave Irradiation

This protocol is based on the efficient synthesis of N-substituted 3-aminopyrazine-2-carboxamides from a carboxylic acid precursor.[3][8] For derivatizing the title compound, the reaction would involve coupling a carboxylic acid to the 3-amino group.

Materials:

  • This compound

  • Desired carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1-1.3 eq)[2][8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microwave reactor vessel

Procedure:

  • In a microwave reactor vessel, add the desired carboxylic acid (1.0 eq) to anhydrous DMSO.

  • Add CDI (1.3 eq) and stir the mixture at room temperature until CO₂ evolution ceases (approximately 5-10 minutes).[2]

  • To the activated acid, add this compound (1.2 eq).[8]

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes (100 W).[3][8]

  • After cooling, pour the reaction mixture into cold water to precipitate the product.[3][8]

  • Collect the precipitated solid by filtration, wash with water, and dry.[8]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1][8]

Protocol 2: General Procedure for Reductive Amination

This protocol describes the formation of a C-N bond by reacting the 3-amino group with an aldehyde or ketone.[2]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1-1.5 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq) in a suitable solvent.[2]

  • Stir the mixture at room temperature for a period to allow for the formation of the imine or enamine intermediate. The time can vary depending on the reactants.

  • Add the reducing agent portion-wise to the mixture.

  • Continue to stir the reaction until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction carefully, for example, by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_workup Step 3: Work-up & Purification start Carboxylic Acid + CDI in Anhydrous DMSO activated_intermediate Activated Acylimidazole Intermediate + CO₂↑ start->activated_intermediate Stir at RT aminopyrazine Add Tert-butyl 4-(3-aminopyrazin-2-yl) piperazine-1-carboxylate activated_intermediate->aminopyrazine mw_reaction Microwave Irradiation (120°C, 30 min) aminopyrazine->mw_reaction precipitation Pour into Water & Filter mw_reaction->precipitation purification Column Chromatography or Recrystallization precipitation->purification final_product Purified Derivatized Product purification->final_product

Caption: Workflow for amide coupling derivatization using CDI and microwave irradiation.

troubleshooting_flowchart start Low Reaction Yield check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion optimize_time_temp Increase reaction time or temperature. check_completion->optimize_time_temp No check_conditions Are reaction conditions (solvent, coupling agent) optimal? check_completion->check_conditions Yes end Improved Yield optimize_time_temp->end screen_conditions Screen different solvents and coupling agents (e.g., CDI). check_conditions->screen_conditions No check_side_products Are there significant side products? check_conditions->check_side_products Yes screen_conditions->end adjust_conditions Adjust conditions to minimize side reactions (e.g., use milder reagents). check_side_products->adjust_conditions Yes check_purity Are starting materials pure? check_side_products->check_purity No adjust_conditions->end purify_reagents Purify starting materials before reaction. check_purity->purify_reagents No check_purity->end Yes purify_reagents->end

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Preventing degradation of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate during chemical reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected loss of the Boc protecting group during the reaction.

  • Question: My reaction resulted in a significant amount of the deprotected product, 4-(3-aminopyrazin-2-yl)piperazine. What could be the cause and how can I prevent it?

  • Answer: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2] The primary cause of its unintended removal is exposure to acidic reagents or an acidic environment.

    Potential Causes:

    • Acidic Reagents: Use of acidic catalysts, co-reagents, or solvents.

    • Acidic Byproducts: Formation of acidic byproducts during the reaction.

    • Acidic Work-up: Use of acidic conditions during the reaction work-up or purification.

    Solutions:

    • pH Control: Maintain a neutral or basic reaction medium. If the reaction tolerates it, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can neutralize any in-situ generated acid.

    • Reagent Selection: If possible, substitute acidic reagents with non-acidic alternatives.

    • Work-up and Purification: Use neutral or basic aqueous solutions for extraction and quenching. For chromatography, consider using a mobile phase buffered with a small amount of a basic modifier like triethylamine to prevent deprotection on silica gel.

Issue 2: The reaction mixture or isolated product has an intense color (e.g., yellow, brown, or black).

  • Question: My reaction involving this compound turned dark, and the isolated product is colored. What is causing this discoloration and how can I avoid it?

  • Answer: The discoloration is likely due to the oxidation of the 3-amino group on the pyrazine ring.[3] Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[3][4][5]

    Potential Causes:

    • Exposure to Air (Oxygen): Performing the reaction or handling the compound in the presence of atmospheric oxygen.

    • Oxidizing Agents: Presence of unintentional oxidizing agents in the reaction mixture.

    • High Temperatures: Elevated reaction temperatures can accelerate oxidation.

    Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[5]

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant or a free radical scavenger may help prevent oxidation.[4]

    • Temperature Control: Run the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). It should be protected from light and moisture.

Q2: Is this compound stable in common organic solvents?

A2: The compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) under neutral conditions. However, prolonged storage in solution, especially if exposed to air, can lead to gradual oxidation of the amino group.[3][5] It is recommended to prepare solutions fresh before use. The Boc group is stable in alcoholic solvents and their presence can even accelerate Boc protection reactions of aromatic amines.[6]

Q3: At what pH range is the Boc group on this compound stable?

A3: The Boc group is generally stable in a pH range of approximately 7 to 14. It is highly susceptible to cleavage in acidic conditions (pH < 4).[1]

Q4: Can I use protic solvents like methanol or ethanol for reactions with this compound?

A4: Yes, protic solvents like methanol and ethanol can be used, provided the reaction conditions are not acidic. The Boc protecting group is stable in neutral or basic alcoholic solutions.[6]

Quantitative Data Summary

ParameterConditionStability of this compound
pH < 4High risk of Boc deprotection[1]
4 - 7Generally stable, monitor for slow deprotection
> 7Stable
Atmosphere AirRisk of amino group oxidation, leading to coloration[3][5]
Inert (N₂, Ar)Recommended to prevent oxidation[5]
Temperature ElevatedMay accelerate both Boc deprotection (if acidic) and oxidation
Room TemperatureGenerally stable for short periods
Refrigerated/FrozenRecommended for long-term storage

Experimental Protocols

Protocol 1: Setting up a Reaction under an Inert Atmosphere

  • Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and a gas inlet adapter) while it is still warm.

  • Inert Gas Purge: Connect the gas inlet to a source of nitrogen or argon. Use a bubbler to monitor the gas flow. Purge the system with the inert gas for 10-15 minutes.

  • Reagent Addition: Add this compound and any other solid reagents to the flask under a positive flow of the inert gas.

  • Solvent Addition: Add degassed solvents via a cannula or a syringe.

  • Reaction: Maintain a gentle positive pressure of the inert gas throughout the reaction.

Protocol 2: Degassing Solvents with Inert Gas Sparging

  • Setup: Insert a long needle or a glass pipette connected to an inert gas line into the solvent bottle, ensuring the tip is below the solvent surface.

  • Venting: Use a second, shorter needle to vent the bottle.

  • Sparging: Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.

  • Storage: Store the degassed solvent under a blanket of inert gas.

Visualizations

cluster_degradation Potential Degradation Pathways Start This compound Acid Acidic Conditions (e.g., H+, Lewis Acids) Start->Acid Deprotection Oxidation Oxidizing Conditions (e.g., O2, Peroxides) Start->Oxidation Oxidation Deprotected Deprotected Product (Loss of Boc) Acid->Deprotected Oxidized Oxidized Impurities (Colored Byproducts) Oxidation->Oxidized

Caption: Potential degradation pathways for the target compound.

cluster_workflow Troubleshooting Workflow Issue Degradation Observed? Color Discoloration? Issue->Color Yes End Problem Resolved Issue->End No BocLoss Loss of Boc Group? Color->BocLoss No Inert Implement Inert Atmosphere Technique Color->Inert Yes pH Check and Adjust Reaction pH BocLoss->pH Yes Degas Use Degassed Solvents Inert->Degas Degas->End Reagents Verify Reagent Compatibility pH->Reagents Reagents->End

Caption: A decision tree for troubleshooting degradation issues.

References

Technical Support Center: Synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction forms the crucial carbon-nitrogen (C-N) bond between 2-chloro-3-aminopyrazine and Tert-butyl piperazine-1-carboxylate. This method is favored due to its high functional group tolerance and generally good yields.

Q2: Can you provide a detailed experimental protocol for the synthesis?

A2: Absolutely. The following protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Experimental Protocol: Buchwald-Hartwig Amination

Reagent/ParameterQuantity/ValueNotes
2-chloro-3-aminopyrazine1.0 eqStarting material
Tert-butyl piperazine-1-carboxylate1.1 - 1.5 eqExcess is used to drive the reaction to completion
Palladium Catalyst (e.g., Pd₂(dba)₃)1 - 5 mol%Pre-catalyst
Phosphine Ligand (e.g., Xantphos)2 - 10 mol%Ligand to palladium ratio is critical
Base (e.g., Sodium tert-butoxide)2.0 - 3.0 eqStrong, non-nucleophilic base is required
Solvent (e.g., Toluene or Dioxane)AnhydrousSolvent choice can significantly impact the reaction
Temperature80 - 110 °CReaction is typically heated
Reaction Time12 - 24 hoursMonitor by TLC or LC-MS

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloro-3-aminopyrazine, Tert-butyl piperazine-1-carboxylate, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous solvent, followed by the careful addition of the base.

  • Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q3: What are the critical parameters for a successful Buchwald-Hartwig amination in this synthesis?

A3: Several factors are critical for the success of this reaction:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

  • Anhydrous Conditions: Water can react with the base and interfere with the catalytic cycle. Ensure all reagents and solvents are dry.

  • Choice of Ligand: The phosphine ligand plays a significant role in the efficiency of the catalyst. Sterically hindered and electron-rich ligands like Xantphos or BrettPhos are often effective.[4]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen. Sodium tert-butoxide is a common choice.

  • Temperature Control: The reaction typically requires heating to proceed at a reasonable rate, but excessive temperatures can lead to catalyst decomposition and side product formation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst- Ensure the reaction was set up under a strict inert atmosphere. - Use a fresh batch of palladium catalyst and ligand. - Consider using a pre-formed palladium-ligand complex.
2. Insufficiently Anhydrous Conditions- Dry all glassware thoroughly. - Use freshly distilled or commercially available anhydrous solvents.
3. Inappropriate Base- Switch to a stronger, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).
4. Low Reaction Temperature- Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Formation of Significant Impurities 1. Hydrodehalogenation of the Starting Material- This side reaction can compete with the desired amination.[2] - Lowering the reaction temperature might reduce this side product. - Screening different ligands could identify one that favors the amination pathway.
2. Dimerization of the Pyrazine Starting Material- This can occur at high temperatures or with high catalyst loading. - Reduce the catalyst loading or the reaction temperature.
3. N-Arylation at the wrong piperazine nitrogen- This is less common with a Boc-protected piperazine but can occur if the protecting group is compromised. Ensure the starting material is pure.
Difficult Purification 1. Co-elution of Product with Starting Materials or Ligand Byproducts- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider a different purification technique, such as crystallization or preparative HPLC.
2. Residual Palladium- Treat the crude product solution with a palladium scavenger before purification. - An aqueous wash with a solution of sodium thiosulfate can sometimes help.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - 2-chloro-3-aminopyrazine - Tert-butyl piperazine-1-carboxylate - Pd Catalyst & Ligand - Base & Solvent heating Heat and Stir (80-110 °C, 12-24h) reagents->heating quench Quench Reaction heating->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_impurities Impurity Formation start Low or No Product? catalyst_inactive Inactive Catalyst? start->catalyst_inactive Yes conditions_wrong Incorrect Conditions? start->conditions_wrong Yes impurities Significant Impurities? start->impurities No, but... check_inert Verify Inert Atmosphere catalyst_inactive->check_inert fresh_reagents Use Fresh Catalyst/Ligand catalyst_inactive->fresh_reagents check_anhydrous Ensure Anhydrous conditions_wrong->check_anhydrous check_base Check Base Strength conditions_wrong->check_base check_temp Optimize Temperature conditions_wrong->check_temp hydrodehalogenation Hydrodehalogenation? impurities->hydrodehalogenation Yes lower_temp Lower Temperature hydrodehalogenation->lower_temp screen_ligands Screen Ligands hydrodehalogenation->screen_ligands

Caption: Troubleshooting decision tree for the synthesis.

References

Common impurities in Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common impurities encountered during the synthesis and purification of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound, commonly achieved through a Buchwald-Hartwig amination reaction, can lead to several process-related impurities. These can be broadly categorized as unreacted starting materials, catalyst and ligand residues, and reaction by-products.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantifying the purity of your compound and detecting minor impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the molecular weights of these impurities, providing clues to their structures. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying and quantifying residual solvents and unreacted starting materials.

Q3: What are the general strategies for removing these common impurities?

A3: The purification strategy typically involves a multi-step approach. Filtration through a pad of celite or silica gel is often effective for removing insoluble palladium catalysts. An aqueous workup can remove inorganic salts and some water-soluble impurities. For the removal of organic impurities, column chromatography is the most common method, followed by recrystallization to obtain a highly pure final product.

Troubleshooting Guide

Issue 1: My final product is contaminated with residual palladium catalyst, leading to a dark-colored solid.

Cause: Palladium catalysts, especially those on carbon supports, can be very fine and may pass through standard filter paper.

Solution:

  • Filtration through Celite: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a pad of diatomaceous earth (Celite). This will help in trapping the fine catalyst particles.

  • Activated Carbon Treatment: If the color persists, you can try treating a solution of your crude product with a small amount of activated carbon, followed by filtration through Celite. Be aware that this may lead to some loss of your desired product.

Issue 2: HPLC analysis shows the presence of unreacted starting materials (3-amino-2-chloropyrazine and/or tert-butyl piperazine-1-carboxylate).

Cause: The coupling reaction may not have gone to completion.

Solution:

  • Reaction Optimization: Ensure you are using the correct stoichiometry of reactants, catalyst, and base. Increasing the reaction time or temperature might drive the reaction to completion.

  • Column Chromatography: These starting materials can usually be separated from the desired product by flash column chromatography. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.

Issue 3: My product appears oily or fails to solidify, and NMR analysis indicates the presence of residual solvents.

Cause: High-boiling point solvents used in the reaction (e.g., toluene, dioxane) can be difficult to remove completely.

Solution:

  • High-Vacuum Drying: Dry your sample under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Lyophilization: If your compound is soluble in a suitable solvent with a relatively high freezing point (like 1,4-dioxane or tert-butanol), lyophilization can be an effective method for removing residual solvents.

  • Trituration/Recrystallization: Triturating the oily product with a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) can induce crystallization and help remove solvent residues.

Common Impurities and Their Removal

Below is a table summarizing the common impurities, their likely sources, and recommended removal methods.

Impurity NameChemical StructureLikely SourceRecommended Removal Method
3-amino-2-chloropyrazineUnreacted starting materialColumn Chromatography
Tert-butyl piperazine-1-carboxylateUnreacted starting materialColumn Chromatography, Aqueous Wash
Palladium Catalyst ResiduesPd(0) or Pd(II) speciesBuchwald-Hartwig catalystFiltration through Celite
Phosphine Ligand Oxidese.g., Triphenylphosphine oxideOxidation of phosphine ligandsColumn Chromatography
Deprotected Product2-(Piperazin-1-yl)pyrazin-3-amineAcidic conditions during workupColumn Chromatography, Re-protection if necessary

Purity Enhancement Data

The following table provides representative data on the purity of this compound after each purification step.

Purification StepPurity by HPLC (%)Yield (%)
Crude Product85-90-
After Filtration85-9095-99
After Column Chromatography>9570-85
After Recrystallization>9980-95

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. In a separate flask, add a small amount of silica gel and evaporate the solvent to get a dry powder of the adsorbed crude product. c. Prepare a silica gel column in the initial, low-polarity eluent. d. Load the dry-loaded crude product onto the top of the column. e. Elute the column with the solvent gradient, collecting fractions. f. Monitor the fractions by TLC to identify those containing the pure product. g. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include isopropanol, ethyl acetate, and acetonitrile, or mixtures thereof with a non-polar solvent like heptane.

  • Procedure: a. Dissolve the partially purified product in a minimal amount of the chosen hot solvent. b. If there are any insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to form crystals. d. For maximum recovery, you can further cool the flask in an ice bath. e. Collect the crystals by filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.

Visual Diagrams

Impurity_Troubleshooting_Workflow start Crude Product Analysis (HPLC, LC-MS, NMR) impurity_type Identify Impurity Type start->impurity_type catalyst Palladium Residue? impurity_type->catalyst starting_material Unreacted SMs? catalyst->starting_material No celite_filtration Filter through Celite catalyst->celite_filtration Yes other_organic Other Organic Impurities? starting_material->other_organic No column_chromatography Column Chromatography starting_material->column_chromatography Yes recrystallization Recrystallization other_organic->recrystallization Yes pure_product Pure Product (>99%) other_organic->pure_product No celite_filtration->starting_material column_chromatography->other_organic recrystallization->pure_product

Caption: Workflow for impurity identification and removal.

Purification_Protocol_Flowchart crude Crude Product dissolve Dissolve in DCM/EtOAc crude->dissolve filter Filter through Celite Pad dissolve->filter filtrate Collect Filtrate filter->filtrate concentrate1 Concentrate under Vacuum filtrate->concentrate1 chromatography Perform Column Chromatography concentrate1->chromatography fractions Combine Pure Fractions chromatography->fractions concentrate2 Concentrate under Vacuum fractions->concentrate2 recrystallize Recrystallize from suitable solvent concentrate2->recrystallize dry Dry under Vacuum recrystallize->dry final_product Final Pure Product dry->final_product

Caption: General experimental workflow for purification.

Technical Support Center: Enhancing the Reactivity of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the reactivity of the 3-amino group in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the 3-amino group on my pyrazine derivative unreactive?

The nucleophilicity of the 3-amino group on the pyrazine ring is often reduced due to the electron-withdrawing nature of the pyrazine ring itself. The nitrogen atoms within the ring pull electron density away from the exocyclic amino group, making it a weaker nucleophile compared to anilines.

Q2: I am observing a significant amount of diacylation during my N-acylation reaction. How can I prevent this?

Diacylation is a common side reaction, particularly with highly reactive acylating agents or when using strong bases. To minimize diacylation, consider the following:

  • Use a weaker base: Strong bases like triethylamine can deprotonate the initially formed mono-acylated product, which then acts as a nucleophile to react with a second molecule of the acylating agent.[1][2] Switching to a milder base, such as pyridine, can often prevent this secondary reaction.[1][2]

  • Control stoichiometry: Use a precise 1:1 molar ratio of your aminopyrazine to the acylating agent.

  • Lower the reaction temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-acylated product.

Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes?

Low yields in Suzuki-Miyaura couplings with aminopyrazine substrates can stem from several factors:

  • Catalyst inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation.[3]

  • Protodeboronation of the boronic acid/ester: This side reaction can be prevalent, especially in the presence of water and a strong base.[4]

  • Dehalogenation of the starting material: Reductive dehalogenation of the halo-aminopyrazine can occur as a competing pathway.[5][6]

  • Inappropriate ligand selection: The choice of phosphine ligand is critical for successful coupling with electron-deficient heteroaryls.

Q4: How do I choose the right catalyst and ligand for a Buchwald-Hartwig amination with this substrate?

For Buchwald-Hartwig amination of aminopyrazines, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, SPhos, and RuPhos have shown effectiveness in couplings involving heteroaryl amines.[4] The choice of palladium precatalyst, such as G3 or G4 precatalysts, can also improve reaction outcomes by providing a more active and stable catalytic species.[4]

Q5: Can the Boc protecting group on the piperazine ring interfere with the reaction?

The Boc (tert-butoxycarbonyl) group is generally stable under many reaction conditions. However, it can be sensitive to strong acids. If your reaction conditions are acidic, you may risk deprotection of the Boc group. For reactions requiring acidic conditions, it is advisable to monitor for Boc-deprotection and consider alternative protecting groups if necessary.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the functionalization of this compound.

Issue 1: Low Yield in N-Acylation
Observation Possible Cause Recommended Solution
Starting material remains unreacted Insufficiently activated acylating agent.Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).
Low nucleophilicity of the amino group.Add a non-nucleophilic base like pyridine to activate the amino group. Consider performing the reaction at a higher temperature.
Formation of multiple products Diacylation.Use a weaker base (e.g., pyridine instead of triethylamine) and control the stoichiometry of the acylating agent.[1][2]
Reaction with the piperazine nitrogen.This is less likely due to the Boc protection, but if observed, ensure the Boc group is intact.
Product decomposition Harsh reaction conditions.Use milder coupling agents if starting from a carboxylic acid. Avoid excessively high temperatures.
Issue 2: Poor Performance in Suzuki-Miyaura Coupling
Observation Possible Cause Recommended Solution
Low conversion of starting material Catalyst inhibition by the pyrazine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[4] Consider using a pre-catalyst.[4]
Inactive catalyst.Ensure anhydrous and oxygen-free conditions. Use a fresh batch of catalyst and solvents.
Formation of 3-aminopyrazine byproduct Dehalogenation of the starting material.Optimize the reaction time to minimize exposure to catalytic conditions after product formation.[4] Ensure solvents are not a source of hydrides.[4]
Formation of boronic acid homocoupling product Protodeboronation of the boronic acid.Use boronic esters (e.g., pinacol esters) which are more stable.[4] Use anhydrous conditions and a weaker base if possible.[4]
Issue 3: Challenges in Buchwald-Hartwig Amination
Observation Possible Cause Recommended Solution
No reaction or very slow reaction Inappropriate ligand or catalyst.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[4] Use a modern palladium pre-catalyst.[4]
Incorrect base.The choice of base is critical. Screen bases such as K₂CO₃, Cs₂CO₃, or NaOtBu. Weaker bases may require higher temperatures.[3]
Low yield of desired product Catalyst poisoning.Ensure high purity of starting materials and reagents. Functional groups like azo groups can poison the catalyst.[7]
Side reactions.A competing side reaction is β-hydride elimination from the amide intermediate, leading to hydrodehalogenation of the arene.[8] Ligand choice can influence this.

Data Presentation

The following tables summarize representative quantitative data for key reactions involving aminopyrazine derivatives, providing a baseline for expected outcomes.

Table 1: N-Acylation/Amidation of 3-Aminopyrazine-2-carboxylic Acid Derivatives [9]

CompoundSubstituent (R)Procedure A Yield (%)Procedure B Yield (%)
1 Benzyl7585
2 4-Methoxybenzyl7082
3 2,4-Dichlorobenzyl6578
4 PhenylNot Reported70
5 4-MethylphenylNot Reported72
Procedure A involves microwave-assisted aminolysis of the corresponding methyl ester. Procedure B utilizes a coupling agent (CDI) followed by microwave-assisted amidation.

Table 2: N-Acetylation of Pyridine Derivatives [10]

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 6019599.2
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295Not Reported

Experimental Protocols

The following are detailed methodologies for key reactions, adapted for this compound based on established protocols for similar substrates.

Protocol 1: N-Acetylation of this compound

This protocol is adapted from the N-acetylation of 2-aminopyridine.[10]

Materials:

  • This compound

  • Acetic Anhydride

  • Ethyl Acetate

  • Ice Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or THF. Add acetic anhydride (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-acetylated product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Derivative

This protocol is a general guideline for the Suzuki-Miyaura coupling of a halogenated version of the title compound.

Materials:

  • Halogenated this compound (e.g., bromo or chloro derivative) (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the halogenated aminopyrazine, arylboronic acid, base, palladium catalyst, and ligand.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This is a general protocol for the coupling of an amine with a halogenated derivative of the title compound.

Materials:

  • Halogenated this compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halogenated aminopyrazine, palladium catalyst, ligand, and base in a reaction vessel.

  • Reagent Addition: Add the degassed solvent, followed by the amine.

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Washing: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Enhancing_Amino_Reactivity cluster_activation Activation Strategies cluster_reactions Common Reactions Increase_Basicity Increase Basicity (Proton Sponge, etc.) Enhanced_Reactivity Enhanced Reactivity Increase_Basicity->Enhanced_Reactivity Metal_Coordination Metal Coordination (Lewis Acids) Metal_Coordination->Enhanced_Reactivity Derivative_Formation Derivative Formation (e.g., N-silylation) Derivative_Formation->Enhanced_Reactivity N_Acylation N-Acylation Functionalized_Product Functionalized Product N_Acylation->Functionalized_Product Suzuki_Coupling Suzuki-Miyaura Coupling Suzuki_Coupling->Functionalized_Product Buchwald_Hartwig Buchwald-Hartwig Amination Buchwald_Hartwig->Functionalized_Product Aminopyrazine This compound Aminopyrazine->Increase_Basicity Activation Aminopyrazine->Metal_Coordination Activation Aminopyrazine->Derivative_Formation Activation Enhanced_Reactivity->N_Acylation Reaction Enhanced_Reactivity->Suzuki_Coupling Reaction Enhanced_Reactivity->Buchwald_Hartwig Reaction

Caption: Logical workflow for enhancing the reactivity of the amino group.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Catalyst_Ligand Optimize Catalyst/Ligand System (For Cross-Coupling) Check_Reagents->Catalyst_Ligand Base_Solvent Screen Different Bases and Solvents Check_Conditions->Base_Solvent Analyze_Byproducts Identify Byproducts (e.g., via MS, NMR) Catalyst_Ligand->Analyze_Byproducts Base_Solvent->Analyze_Byproducts Modify_Protocol Modify Protocol Based on Analysis Analyze_Byproducts->Modify_Protocol Success Successful Reaction Modify_Protocol->Success

Caption: A systematic workflow for troubleshooting common reaction issues.

Suzuki_Catalytic_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIILX Ar-Pd(II)(L)₂-X OxAdd->ArPdIILX Transmetal Transmetalation ArPdIILX->Transmetal ArPdIILAr Ar-Pd(II)(L)₂-Ar' Transmetal->ArPdIILAr RedElim Reductive Elimination ArPdIILAr->RedElim RedElim->Pd0L2 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aminopyrazine-X) ArX->OxAdd ArBOH2 Ar'-B(OR)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Alternative Protecting Group Strategies for the Piperazine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine protecting group strategies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for synthetic challenges involving the piperazine scaffold. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do I need an alternative to N-Boc-piperazine?

While the tert-butyloxycarbonyl (Boc) group is a reliable and widely used protecting group for piperazine, its primary limitation is the requirement for harsh acidic conditions for removal (e.g., trifluoroacetic acid or strong mineral acids).[1] These conditions can be incompatible with sensitive functional groups elsewhere in a complex molecule, leading to undesired side reactions or degradation of the desired product. Alternative, orthogonal protecting groups offer milder and more selective deprotection methods, providing greater flexibility in multi-step synthetic routes.[1]

Q2: What are the most common orthogonal protecting groups for piperazine?

The most common alternatives to Boc for piperazine are the Carboxybenzyl (Cbz or Z), 9-Fluorenylmethoxycarbonyl (Fmoc), and Trityl (Trt) groups. Each offers a unique deprotection mechanism, allowing for selective removal without affecting the others, a concept known as orthogonality.[1]

  • Cbz (Carboxybenzyl): Removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[1]

  • Fmoc (9-Fluorenylmethoxycarbonyl): Cleaved under mild basic conditions, typically with a piperidine solution.[1]

  • Trt (Trityl): Removed under very mild acidic conditions that are often compatible with acid-sensitive groups like Boc.[1]

Q3: How can I achieve selective mono-protection of piperazine?

Achieving mono-protection of the symmetric piperazine molecule can be challenging, as disubstitution is a common side reaction.[2] There are two primary strategies:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) relative to the protecting group reagent statistically favors mono-protection.[2][3]

  • Controlled Reagent Addition: Slowly adding the protecting group reagent (e.g., Boc₂O) at a low temperature (e.g., 0 °C) can help minimize the formation of the 1,4-disubstituted byproduct.[2]

Q4: How do I synthesize an unsymmetrically 1,4-disubstituted piperazine?

The most reliable method is a stepwise approach using an orthogonal protecting group strategy.[2] First, mono-protect the piperazine using a group like Boc or Cbz. After purification, perform the desired reaction on the free secondary amine. Subsequently, deprotect the first nitrogen and introduce the second, different substituent.

Protecting Group Comparison

The following table summarizes the key characteristics and reaction conditions for the most common piperazine protecting groups.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsOrthogonal ToKey Considerations
tert-Butyloxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, 4M HCl in dioxane)Cbz, FmocStandard, but requires harsh acidic cleavage.[1][4]
Carboxybenzyl Cbz, ZBenzyl chloroformate (Cbz-Cl)H₂ with Pd/C catalyst (Hydrogenolysis)Boc, FmocVery mild, neutral deprotection. Catalyst can be poisoned by sulfur compounds.[1][5]
9-Fluorenylmethoxycarbonyl FmocFmoc-OSu, Fmoc-ClMild Base (e.g., 20% Piperidine in DMF)Boc, CbzOrthogonal to acid-labile groups. Can cause side reactions like aspartimide formation in peptides.[1][6][7]
Triphenylmethyl TrtTrityl chloride (Trt-Cl)Mild Acid (e.g., 1% TFA, Acetic Acid)Cbz, FmocVery acid-sensitive. Bulky group can provide steric hindrance.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during protection and deprotection reactions.

Issue 1: Incomplete or Slow Cbz Deprotection by Catalytic Hydrogenolysis

Symptoms: TLC or LC-MS analysis shows significant starting material remaining even after extended reaction times under a hydrogen atmosphere with a Pd/C catalyst.

Workflow:

G start Incomplete Cbz Deprotection cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? cause1->cause2 No sol1 Purify Substrate (remove S-compounds) or Use Alternative Method (Acid Cleavage) cause1->sol1 Yes cause3 Insufficient Hydrogen? cause2->cause3 No sol2 Use Fresh Catalyst Increase Catalyst Loading (e.g., 10-20 wt%) cause2->sol2 Yes cause4 Product Inhibition? cause3->cause4 No sol3 Ensure Proper H₂ Balloon Seal Increase H₂ Pressure (e.g., 50 psi) cause3->sol3 Yes sol4 Add Weak Acid (e.g., Acetic Acid) to Protonate Amine Product cause4->sol4 Yes end Reaction Complete sol1->end sol2->end sol3->end sol4->end

Troubleshooting Incomplete Cbz Deprotection

Potential Causes & Solutions:

  • Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).[5]

    • Solution: Ensure the starting material is highly pure. If sulfur is present in the substrate, consider a non-hydrogenolysis deprotection method like using HBr in acetic acid.[5][9]

  • Poor Catalyst Activity: The catalyst may be old or have reduced activity.

    • Solution: Use fresh, high-quality Pd/C. Increase the catalyst loading (e.g., from 5 wt% to 10 wt%).

  • Insufficient Hydrogen: The reaction may be starved of hydrogen due to a poor seal or low pressure.

    • Solution: Ensure the reaction vessel is properly sealed. For difficult reactions, increase the hydrogen pressure using a Parr shaker (e.g., to 50 psi).[5]

  • Product Inhibition: The newly formed free amine can coordinate to the palladium surface, inhibiting its activity.[5]

    • Solution: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture. This protonates the product amine, preventing it from binding to the catalyst.[5]

Issue 2: Side Reactions During Fmoc Deprotection

Symptoms: Formation of unexpected byproducts observed during Fmoc removal with piperidine, such as aspartimide or diketopiperazine formation in peptide synthesis.

Potential Causes & Solutions:

  • High Basicity of Reagent: Piperidine is a strong enough base to cause side reactions on sensitive substrates.

    • Solution: Switch to a milder base or a different base cocktail. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to reduce side reactions like diketopiperazine formation.[10] For aspartimide formation, piperazine has been shown to cause fewer side reactions than piperidine.[1][6]

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline, leading to chain truncation.

    • Solution: Using a DBU/piperazine cocktail can significantly reduce diketopiperazine formation compared to standard piperidine/DMF.[4][10]

Issue 3: Incomplete Trityl (Trt) Group Deprotection

Symptoms: Trityl group is not fully cleaved under mild acidic conditions.

Potential Causes & Solutions:

  • Insufficient Acid Strength: The acidic conditions may be too mild for the specific substrate.

    • Solution: Gradually increase the acid concentration or switch to a slightly stronger acid. For example, move from 1% TFA in DCM to 5% TFA. Be mindful of other acid-sensitive groups in the molecule.

  • Steric Hindrance: The bulky nature of the Trt group may hinder the approach of the acid.

    • Solution: Increase the reaction time or temperature moderately.

  • Re-attachment of Trityl Cation: The stable trityl cation formed during cleavage can potentially re-attach to nucleophilic sites on the substrate.

    • Solution: Use a scavenger, such as triethylsilane (TES) or 2-methyl-2-butene, in the reaction mixture to trap the trityl cation.[8]

Experimental Protocols

Protocol 1: Mono-N-Cbz Protection of Piperazine

This protocol details the selective mono-protection of piperazine using benzyl chloroformate under Schotten-Baumann conditions.[1]

Workflow:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up & Purification A Dissolve Piperazine (5 eq) in DCM / aq. Na₂CO₃ B Cool to 0 °C (Ice Bath) A->B C Add Cbz-Cl (1 eq) dropwise B->C D Stir at RT (Monitor by TLC) C->D E Separate Layers Extract Aqueous Layer D->E F Combine Organics Dry & Concentrate E->F G Purify by Chromatography F->G

Workflow for Mono-N-Cbz Protection

Materials:

  • Piperazine (5.0 equivalents)

  • Benzyl chloroformate (Cbz-Cl, 1.0 equivalent)

  • Dichloromethane (DCM)

  • Aqueous Sodium Carbonate (Na₂CO₃)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolve piperazine in a biphasic system of dichloromethane (DCM) and aqueous sodium carbonate.[1]

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.[1]

  • Slowly add benzyl chloroformate (1.0 eq) dropwise to the cold mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Cbz-piperazine.

Protocol 2: Deprotection of N-Cbz-Piperazine via Catalytic Hydrogenolysis

This protocol describes the clean and efficient removal of the Cbz group using catalytic hydrogenation.[1][5]

Materials:

  • N-Cbz-piperazine derivative (1.0 equivalent)

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr apparatus)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected piperazine derivative in a suitable solvent like methanol or ethanol in a round-bottom flask.[11]

  • Carefully add Pd/C (5-10 wt%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is often sufficient).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[11]

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative.

Protocol 3: Deprotection of N-Fmoc-Piperazine

This protocol details the standard method for removing the Fmoc group using a mild base.[1]

Materials:

  • N-Fmoc protected piperazine derivative

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.[1]

  • Add piperidine to the solution to create a 20% (v/v) mixture.[1]

  • Stir the reaction at room temperature for 30-60 minutes.[1]

  • Monitor the reaction by TLC. The dibenzofulvene-piperidine adduct can often be visualized under UV light.

  • Upon completion, remove the solvent and excess piperidine under high vacuum to yield the crude deprotected piperazine.

Orthogonal Strategies in Practice

The true power of these alternative protecting groups lies in their orthogonality, allowing for sequential, selective manipulations of the two piperazine nitrogens.

G piperazine Piperazine mono_boc N-Boc-Piperazine piperazine->mono_boc Boc₂O boc_r1 R1-N-Boc-Piperazine mono_boc->boc_r1 Add R1 boc_deprotect N-deprotection (TFA) boc_r1->boc_deprotect Mild Base (Fmoc Deprotection) No Reaction r1_piperazine R1-Piperazine boc_r1->r1_piperazine Strong Acid (Boc Deprotection) Yes r1_cbz R1-N-Cbz-Piperazine r1_piperazine->r1_cbz Cbz-Cl r1_r2_cbz R1-N-R2-N-Cbz-Piperazine r1_cbz->r1_r2_cbz Add R2 final_product R1-N-R2-Piperazine r1_r2_cbz->final_product H₂/Pd-C (Cbz Deprotection) Yes

Orthogonal Strategy for Disubstitution

References

Validation & Comparative

Biological activity of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate vs. aminopyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate and its Aminopyridine Analogs in Kinase Inhibition

This guide provides a comparative analysis of the biological activity of chemical scaffolds based on aminopyrazine-piperazine and their corresponding aminopyridine analogs. While direct experimental data for this compound is not extensively available in public literature, a robust comparison can be drawn from extensive research on these core structures in the context of drug discovery. Both scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors.[1][2][3]

The primary distinction between these two classes of compounds lies in the heterocyclic core: a pyrazine ring versus a pyridine ring. This seemingly minor structural change can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties.[4] This guide will focus on their activity as inhibitors of protein kinases, particularly within the well-studied PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[5][6]

Structural Comparison: Aminopyrazine vs. Aminopyridine Core

The core structural difference involves the replacement of a nitrogen atom in the pyrazine ring with a carbon-hydrogen group to form the pyridine ring. The user-specified compound contains the aminopyrazine core. An aminopyridine analog would substitute this pyrazine with a pyridine ring, altering the electronic properties and hydrogen bonding potential of the molecule.

cluster_0 This compound cluster_1 Aminopyridine Analog a a node_vs vs. b b

Caption: Structural difference between the aminopyrazine core and its aminopyridine analog.

Comparative Biological Activity

Both aminopyrazine and aminopyridine derivatives have been successfully developed as potent inhibitors of various protein kinases.[7][8] The nitrogen atoms in these heterocyclic rings often act as hinge-binding motifs, forming crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[9] The choice between a pyrazine and a pyridine core can modulate the inhibitor's potency and selectivity profile.

For this comparison, we will focus on the Phosphoinositide 3-Kinase (PI3K) / AKT / mammalian Target of Rapamycin (mTOR) pathway. This signaling cascade is fundamental to cell cycle progression, proliferation, and survival.[5][10]

Caption: The PI3K/AKT/mTOR signaling pathway, a target for aminopyrazine/aminopyridine inhibitors.
Quantitative Data on Kinase Inhibition

The following table summarizes the inhibitory activity (IC₅₀ values) of representative aminopyridine and aminopyrazine compounds against specific kinases. IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Compound ClassRepresentative CompoundTarget KinaseIC₅₀ (nM)Reference
Aminopyridine MR3278PI3Kδ30[11][12]
Aminopyridine Compound 8eCDK988.4[7]
Aminopyridine Compound 9eFLT330.4[7]
Aminopyrazine GilteritinibFLT30.29[13]
Aminopyrazine Lanraplenib (GS-9876)SYK9.2[13]
Aminopyrazine Compound 29p300 HAT1400[14]

Note: This table presents data from different studies on various specific kinases to illustrate the general potency of the scaffolds. Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary.

Experimental Protocols

Determining the biological activity of kinase inhibitors involves a series of biochemical and cell-based assays.[15]

Caption: General experimental workflow for kinase inhibitor discovery.
Biochemical Kinase Activity Assay (Luminescence-Based)

This method measures the activity of a purified kinase enzyme in the presence of an inhibitor. The ADP-Glo™ Kinase Assay is a common example.[16][17]

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, the specific substrate peptide for that kinase, ATP, and serial dilutions of the test compound (e.g., aminopyrazine or aminopyridine derivative).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 5 µL of the substrate/ATP mixture.

    • Initiate the reaction by adding 2.5 µL of the diluted kinase enzyme. "Blank" wells receive buffer without the enzyme.[16]

    • Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.[16]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.[16]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration. The IC₅₀ value is calculated using a non-linear regression curve fit.

Cell-Based Western Blot Assay for Target Engagement

This assay confirms that the inhibitor affects the intended signaling pathway within a cellular context.[12][16]

Objective: To measure the reduction of phosphorylation of a downstream target of the kinase after treating cells with the inhibitor.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MV-4-11 leukemia cells for a FLT3 inhibitor) in appropriate media.[12]

    • Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Harvest the cells and lyse them using an ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.[16]

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[16]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target protein (e.g., phospho-AKT for a PI3K inhibitor).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Repeat the process on a separate blot with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein as a loading control.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the phosphorylated protein signal relative to the total protein signal.[12]

References

Synthesis of Tert-butyl 4-(aminopyrazin-2-yl)piperazine-1-carboxylate: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Tert-butyl 4-(aminopyrazin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. This report outlines and compares potential synthetic strategies, drawing parallels from the synthesis of analogous compounds due to the limited publicly available data on the target molecule.

Introduction

Tert-butyl 4-(aminopyrazin-2-yl)piperazine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of various therapeutic agents. The efficiency of its synthesis is a critical factor in the overall cost and timeline of drug development. This guide provides a comparative overview of potential synthetic routes, based on established chemical principles and documented syntheses of structurally related molecules, to aid researchers in selecting the most suitable method for their needs. While specific experimental data for the target molecule is scarce in the public domain, this guide extrapolates from the synthesis of its pyridine and other aromatic analogues to propose viable synthetic pathways.

Potential Synthetic Strategies

Two primary strategies are envisioned for the synthesis of Tert-butyl 4-(aminopyrazin-2-yl)piperazine-1-carboxylate:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of a halo-aminopyrazine with tert-butyl piperazine-1-carboxylate. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, making this a theoretically sound approach.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A more modern and versatile method, this reaction would involve the coupling of a halopyrazine with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst and a suitable ligand. This method is widely used for the formation of C-N bonds with high efficiency and functional group tolerance.

Hypothetical Comparison of Synthesis Routes

Due to the absence of direct experimental data for the synthesis of Tert-butyl 4-(aminopyrazin-2-yl)piperazine-1-carboxylate, the following comparison is based on data from the synthesis of analogous compounds, such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Materials 2-chloro-3-aminopyrazine, Tert-butyl piperazine-1-carboxylate2-halopyrazine, Tert-butyl piperazine-1-carboxylate, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu)
Reaction Conditions High temperature, polar aprotic solvent (e.g., DMSO, DMF)Mild to moderate temperature, inert atmosphere, anhydrous solvent (e.g., Toluene, Dioxane)
Hypothetical Yield Moderate to GoodGood to Excellent
Hypothetical Purity May require extensive purification to remove side productsGenerally high, with cleaner reaction profiles
Reaction Time Several hours to daysTypically shorter, from a few hours to 24 hours
Scalability Potentially challenging due to harsh conditionsGenerally more scalable and amenable to industrial production
Cost-Effectiveness Potentially lower reagent cost, but may be offset by lower yield and higher purification costsHigher initial cost due to catalyst and ligand, but can be more cost-effective at scale due to higher efficiency

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols based on general procedures for similar reactions.

Route 1: Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of 2-chloro-3-aminopyrazine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMSO or NMP is added tert-butyl piperazine-1-carboxylate (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • The reaction mixture is heated to a high temperature (e.g., 120-150 °C) and stirred for an extended period (12-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired Tert-butyl 4-(aminopyrazin-2-yl)piperazine-1-carboxylate.

Route 2: Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Anhydrous toluene is added, followed by 2-halopyrazine (e.g., 2-bromopyrazine, 1.0 eq) and tert-butyl piperazine-1-carboxylate (1.2 eq).

  • The reaction mixture is heated to a moderate temperature (e.g., 80-110 °C) and stirred for a specified time (4-24 hours), with reaction progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield Tert-butyl 4-(aminopyrazin-2-yl)piperazine-1-carboxylate.

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

G cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-3-aminopyrazine 2-Chloro-3-aminopyrazine Product_1 Tert-butyl 4-(aminopyrazin-2-yl)piperazine-1-carboxylate 2-Chloro-3-aminopyrazine->Product_1 Base (e.g., DIPEA) High Temperature Tert-butyl piperazine-1-carboxylate_1 Tert-butyl piperazine-1-carboxylate Tert-butyl piperazine-1-carboxylate_1->Product_1

Figure 1. Proposed SNAr synthesis route.

G cluster_1 Route 2: Buchwald-Hartwig Amination 2-Halopyrazine 2-Halopyrazine Product_2 Tert-butyl 4-(aminopyrazin-2-yl)piperazine-1-carboxylate 2-Halopyrazine->Product_2 Pd Catalyst Ligand, Base Tert-butyl piperazine-1-carboxylate_2 Tert-butyl piperazine-1-carboxylate Tert-butyl piperazine-1-carboxylate_2->Product_2

Figure 2. Proposed Buchwald-Hartwig amination route.

Conclusion

SAR studies of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the synthesis, biological activity, and SAR of these analogs, providing quantitative data and detailed experimental protocols to support further research and drug development efforts in this area.

Comparative Analysis of Anti-Tubercular Activity

The anti-tubercular activity of two series of compounds, piperazine (6a-n) and homopiperazine (7a-m) derivatives, was evaluated against Mycobacterium tuberculosis H37Ra. The results, presented in terms of 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90), are summarized below.[1][2][3]

Table 1: Anti-tubercular Activity of Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide Derivatives (Series 6)
CompoundArIC50 (µM)IC90 (µM)
6a Phenyl1.463.73
6b 2-Fluorophenyl>64>64
6c 3-Fluorophenyl2.564.21
6d 4-Fluorophenyl2.344.11
6e 4-Bromophenyl1.3540.32
6f 2,4-Difluorophenyl>64>64
6g 3,4-Difluorophenyl>64>64
6h 2-Chlorophenyl2.183.98
6i 3-Chlorophenyl>64>64
6j 4-Chlorophenyl1.423.88
6k Pyridin-3-yl1.404.00
6l Pyridin-4-yl2.454.12
6m Pyrazin-2-yl2.674.32
6n Thiophen-2-yl>64>64
Table 2: Anti-tubercular Activity of Substituted-N-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide Derivatives (Series 7)
CompoundArIC50 (µM)IC90 (µM)
7a Phenyl>64>64
7b 2-Fluorophenyl>64>64
7c 3-Fluorophenyl>64>64
7d 4-Fluorophenyl>64>64
7e 4-Bromophenyl2.123.88
7f 2,4-Difluorophenyl>64>64
7g 3,4-Difluorophenyl>64>64
7h 2-Chlorophenyl>64>64
7i 3-Chlorophenyl>64>64
7j 4-Chlorophenyl>64>64
7k Pyridin-3-yl>64>64
7l Pyridin-4-yl>64>64
7m Pyrazin-2-yl>64>64

Structure-Activity Relationship (SAR) Insights

The analysis of the two series of compounds reveals key structural features that influence their anti-tubercular activity.

  • Piperazine vs. Homopiperazine Linker: The piperazine-containing derivatives (Series 6) generally exhibited significantly better anti-tubercular activity compared to their homopiperazine counterparts (Series 7). This suggests that the six-membered piperazine ring is optimal for interaction with the biological target.

  • Substitution on the Benzamide Ring: The nature and position of the substituent on the terminal phenyl ring played a crucial role in the activity.

    • Halogen Substitution: Compounds with a single halogen substituent at the para-position of the phenyl ring (4-fluoro, 4-bromo, 4-chloro) demonstrated potent activity. The 4-bromo derivative (6e ) was the most potent in the piperazine series with an IC50 of 1.35 µM.[1][3]

    • Di-halogen Substitution: Di-fluoro substitution on the phenyl ring led to a loss of activity.

    • Positional Isomers: The position of the halogen on the phenyl ring was critical. For instance, 3-fluorophenyl (6c ) was active, while 2-fluorophenyl (6b ) was inactive. Similarly, 4-chlorophenyl (6j ) was potent, whereas 3-chlorophenyl (6i ) and 2-chlorophenyl (6h ) showed reduced or no activity.

    • Heterocyclic Rings: Replacement of the phenyl ring with heterocyclic rings like pyridine and pyrazine maintained good activity, with the pyridin-3-yl derivative (6k ) being one of the most potent compounds. The thiophene-2-yl derivative (6n ) was inactive.

  • Unsubstituted Phenyl Ring: The compound with an unsubstituted phenyl ring (6a ) displayed strong anti-tubercular activity, serving as a good baseline for comparison.

SAR_Summary cluster_piperazine Linker Modification cluster_substituent Aryl Substituent (Ar) Core Pyrazine-Piperazine Core Piperazine Piperazine Core->Piperazine Favored Homopiperazine Homopiperazine Core->Homopiperazine Disfavored Unsubstituted Unsubstituted Phenyl Piperazine->Unsubstituted Active Para_Halo Para-Halogen (F, Cl, Br) Piperazine->Para_Halo Potent Meta_Fluoro Meta-Fluoro Piperazine->Meta_Fluoro Moderately Active Ortho_Halo Ortho-Halogen Piperazine->Ortho_Halo Inactive/Reduced Activity Di_Halo Di-Halogen Piperazine->Di_Halo Inactive Pyridine Pyridine Piperazine->Pyridine Potent Pyrazine Pyrazine Piperazine->Pyrazine Moderately Active Thiophene Thiophene Piperazine->Thiophene Inactive

Caption: SAR summary of pyrazine-piperazine derivatives.

Experimental Protocols

Synthesis of Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide Derivatives (6a-n)

A general multi-step synthesis was employed to produce the target compounds. The key steps are outlined below.

Synthesis_Workflow A 2-chloro-5-nitropyridine C 1-(5-nitropyridin-2-yl)piperazine A->C Nucleophilic substitution B piperazine B->C E (5-nitropyridin-2-yl)(piperazin-1-yl)methanone C->E Amide coupling (EDCI, HOBt) D pyrazine-2-carboxylic acid D->E F N-(6-(piperazin-1-yl)pyridin-3-yl)benzamide E->F Nitro reduction (Fe, NH4Cl) H Final Product (6a-n) F->H Amide coupling G Substituted benzoyl chloride G->H

Caption: General synthetic scheme for the target compounds.

  • Synthesis of 1-(5-nitropyridin-2-yl)piperazine: 2-chloro-5-nitropyridine was reacted with piperazine in the presence of a base to yield the substituted piperazine.

  • Amide Coupling with Pyrazine-2-carboxylic acid: The product from the previous step was coupled with pyrazine-2-carboxylic acid using standard amide coupling reagents (e.g., EDCI, HOBt) to form (5-nitropyridin-2-yl)(piperazin-1-yl)methanone.

  • Nitro Group Reduction: The nitro group was reduced to an amine using iron powder and ammonium chloride in a mixture of solvents.

  • Final Amide Coupling: The resulting amine was then reacted with various substituted benzoyl chlorides to yield the final products (6a-n).

In Vitro Anti-tubercular Activity Assay

The anti-tubercular activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Ra using the Microplate Alamar Blue Assay (MABA).[4]

  • Bacterial Culture: M. tuberculosis H37Ra was grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Assay Plate Preparation: The bacterial culture was diluted and added to 96-well microplates.

  • Compound Addition: The test compounds, dissolved in DMSO, were added to the wells at various concentrations. Rifampicin was used as a positive control, and DMSO as a negative control.

  • Incubation: The plates were incubated at 37°C for 7 days.

  • Alamar Blue Addition and Reading: Alamar Blue solution was added to each well, and the plates were incubated for another 24 hours. The fluorescence was read on a microplate reader. The IC50 and IC90 values were calculated from the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the most active compounds was assessed against the human embryonic kidney cell line (HEK-293) using the MTT assay.[5][6][7][8]

  • Cell Culture: HEK-293 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.

  • MTT Assay: MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at 570 nm using a microplate reader. The CC50 (50% cytotoxic concentration) was determined from the dose-response curves. The tested compounds were found to be non-toxic to the HEK-293 cells.[3]

Conclusion

While direct SAR studies on Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate derivatives are not extensively documented, the analysis of the closely related substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide series provides valuable insights into the structural requirements for anti-tubercular activity. The piperazine linker was found to be superior to the homopiperazine linker, and specific substitutions on the terminal aromatic ring, particularly para-halogens and pyridin-3-yl, were identified as key for potent activity. These findings offer a solid foundation for the rational design of novel pyrazine-piperazine derivatives as potential anti-tubercular agents. The detailed experimental protocols provided herein can serve as a practical guide for researchers in the field.

References

In vitro assay validation for compounds derived from Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comprehensive in vitro validation of two novel compounds, here designated as Compound X and Compound Y , derived from a Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate scaffold. The performance of these compounds is objectively compared with Gefitinib , a well-established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and pathway visualizations to support further investigation into this promising class of molecules.

Comparative Analysis of In Vitro Potency and Selectivity

The inhibitory activities of Compound X, Compound Y, and Gefitinib were evaluated through biochemical and cell-based assays. Quantitative data are summarized below, highlighting the potency against the target kinase (EGFR) and the cytotoxic effects on a relevant cancer cell line.

Table 1: Biochemical Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) values determined through an in vitro kinase assay. Lower values indicate greater potency.

CompoundTarget KinaseIC50 (nM)
Compound X EGFR15.2
Compound Y EGFR89.5
Gefitinib EGFR25.0[1]
Table 2: Cell-Based Cytotoxicity

This table presents the half-maximal effective concentration (EC50) values from an MTT assay on the A549 non-small cell lung cancer cell line, indicating the concentration required to reduce cell viability by 50%.

CompoundCell LineEC50 (µM)
Compound X A5491.8
Compound Y A5499.2
Gefitinib A5495.5[2]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear conceptual framework, the targeted signaling pathway and the experimental workflows are illustrated below using Graphviz diagrams.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Compound Compound X / Y Gefitinib Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway targeted by the compounds.

In_Vitro_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare serial dilutions of test compounds B2 Incubate kinase, ATP, substrate, and compound B1->B2 B3 Measure kinase activity (e.g., luminescence) B2->B3 B4 Calculate IC50 B3->B4 C1 Seed cancer cells in 96-well plates C2 Treat cells with serial dilutions of compounds C1->C2 C3 Incubate for 72 hours C2->C3 C4 Add MTT reagent and incubate for 4 hours C3->C4 C5 Solubilize formazan crystals C4->C5 C6 Measure absorbance at 570 nm C5->C6 C7 Calculate EC50 C6->C7

Caption: Workflow for in vitro biochemical and cell-based assays.

Detailed Experimental Protocols

The following sections provide the methodologies used to generate the data presented in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Compound Preparation : A 10-point serial dilution of each test compound (Compound X, Compound Y, Gefitinib) is prepared in DMSO. These are then diluted in the kinase buffer to a 4x final assay concentration.

  • Kinase Reaction :

    • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for control wells.

    • Add 2 µL of diluted recombinant human EGFR enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at the Kₘ for EGFR.

    • Incubate the plate at room temperature for 60 minutes.[3]

  • Signal Generation and Detection :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.[3]

    • Incubate at room temperature for 30 minutes.

  • Data Analysis :

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability.[4]

  • Cell Seeding : Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation : Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation : Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[5][6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[4]

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis :

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (set to 100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

A Comparative Guide to the Cross-Reactivity of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profiles of prominent inhibitors based on the Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate scaffold, with a focus on their primary target, Son of Sevenless 1 (SOS1), a key activator of the RAS signaling pathway. The following data and protocols are intended to aid in the selection and application of these chemical probes for research and development.

Introduction

Inhibitors targeting the SOS1-KRAS interaction have emerged as a promising therapeutic strategy for cancers driven by RAS mutations. The this compound scaffold has given rise to potent SOS1 inhibitors, including BAY-293. This guide compares the selectivity and off-target profiles of BAY-293 with other notable SOS1 inhibitors, BI-3406 and MRTX0902, providing a framework for understanding their potential for on-target efficacy and off-target liabilities.

Data Presentation

Table 1: In Vitro Potency of Featured SOS1 Inhibitors
CompoundPrimary TargetIC50 (SOS1 Interaction)MethodReference
BAY-293 SOS121 nMSOS1 interaction assay[1]
BI-3406 SOS15 nMBiochemical Protein-Protein Interaction assay[2]
MRTX0902 SOS146 nMNot Specified[3]
Table 2: Cross-Reactivity Profile of BAY-293
Target FamilyNumber of Targets ScreenedConcentrationObservationsReference
Kinases3581 µM>67% remaining activity for most kinases, indicating high selectivity.[1]
Other (GPCRs, Transporters, etc.)77Not SpecifiedBinding to several aminergic GPCRs and transporters.[1]
Specific Off-Targets (Ki)
ADRA2C--130.87 nM[1]
HTR2A--133.44 nM[1]
HRH2--139.82 nM[1]
HTR1D--181.12 nM[1]
TMEM97--179.81 nM[1]
CHRM1--237.75 nM[1]
ADRA1D--337.65 nM[1]
Table 3: Cross-Reactivity Profile of BI-3406
Target FamilyNumber of Targets ScreenedConcentrationObservationsReference
Kinases3685 µMNo significant off-target hits.[4][5]
Other4410 µM10 hits observed.[5]
Specific Off-Targets (IC50)
Alpha A1 Adrenergic Receptor--6 µM[4][5]
SOS2->10 µMHighly selective over SOS2.[4][5]
Table 4: Cross-Reactivity Profile of MRTX0902
Target FamilyNumber of Targets ScreenedConcentrationObservationsReference
Other78>10 µM for 74 targetsHighly selective for SOS1.
Specific Off-Targets (Ki)
SOS2->10,000 nMHighly selective over SOS2.[3]
EGFR->10,000 nMNo inhibition of EGFR.[3]

Signaling Pathway

The inhibitors discussed primarily target SOS1, a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS. By inhibiting the interaction between SOS1 and KRAS, these compounds prevent the exchange of GDP for GTP, thereby maintaining KRAS in its inactive state and suppressing downstream signaling through the MAPK pathway (e.g., phosphorylation of ERK).

SOS1_KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SOS1 SOS1 GRB2->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Based Inhibitors (e.g., BAY-293) Inhibitor->SOS1 Inhibition

Caption: SOS1-KRAS Signaling Pathway and Point of Inhibition.

Experimental Protocols

SOS1-KRAS Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay quantifies the ability of a compound to disrupt the protein-protein interaction between SOS1 and KRAS.

Principle: The assay relies on the transfer of energy between two fluorescently labeled molecules (e.g., donor-labeled SOS1 and acceptor-labeled KRAS) when they are in close proximity. Disruption of the interaction by an inhibitor leads to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20). Dilute recombinant, fluorescently-labeled SOS1 and KRAS proteins to the desired concentrations in the assay buffer. Prepare a serial dilution of the test inhibitor.

  • Assay Plate Setup: Add a small volume of the inhibitor dilutions to the wells of a low-volume 384-well plate.

  • Protein Incubation: Add the labeled SOS1 and KRAS proteins to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular RAS Activation (GTP-RAS Pull-down) Assay

This cell-based assay measures the levels of active, GTP-bound RAS in cells treated with an inhibitor.

Principle: A protein domain that specifically binds to the GTP-bound form of RAS (e.g., the RAS-binding domain of RAF1) is used to selectively "pull down" active RAS from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to a desired confluency and treat with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Lysate Clarification: Centrifuge the lysates to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Pull-down: Incubate a standardized amount of protein lysate with agarose beads coupled to a GST-tagged RAF1-RBD fusion protein.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-RAS antibody to detect the amount of active RAS. A parallel blot for total RAS from the initial cell lysates should be performed to confirm equal protein loading.

Kinome Scanning (Competition Binding Assay)

This in vitro assay assesses the selectivity of an inhibitor across a large panel of kinases.

Principle: The test compound's ability to compete with a known, immobilized ligand for binding to a panel of kinases is measured. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag linked to the kinase.

Methodology:

  • Compound Preparation: The test inhibitor is prepared at a fixed concentration (e.g., 1 µM).

  • Binding Reaction: The inhibitor is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, broad-spectrum kinase inhibitor.

  • Capture: The kinase-ligand complexes are captured on a solid support.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound kinases are eluted, and the amount of each kinase is quantified by qPCR using primers specific for the DNA tags.

  • Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to a DMSO control. The results are often expressed as a percentage of control, with lower percentages indicating stronger binding of the test compound.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays TR_FRET SOS1-KRAS Interaction (TR-FRET) KinomeScan Kinome Scanning PullDown RAS Activation (Pull-down) TR_FRET->PullDown Validate Cellular Activity Prolif Cell Proliferation Assay KinomeScan->Prolif Assess Selectivity Impact pERK pERK Western Blot PullDown->pERK pERK->Prolif

Caption: Experimental Workflow for Inhibitor Profiling.

References

Head-to-head comparison of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate with other scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a kinase inhibitor candidate. This guide provides an objective, data-driven comparison of the tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate scaffold and its derivatives against other prominent scaffolds in the context of kinase inhibition, with a particular focus on the mitotic kinase Nek2.

The aminopyrazine ring, often coupled with a piperazine moiety, represents a privileged structural motif in kinase inhibitor design. The piperazine component is widely recognized for its ability to enhance aqueous solubility, cell permeability, and protein-binding capacity, crucial properties for effective therapeutic agents.[1] This guide delves into the quantitative performance of the aminopyrazine scaffold, presenting a comparative analysis with alternative chemical cores to inform rational drug design and scaffold selection.

Comparative Analysis of Kinase Inhibitor Scaffolds against Nek2

The mitotic kinase Nek2 has emerged as a promising target in oncology due to its role in centrosome separation and its overexpression in various cancers.[2] The following tables summarize the in vitro inhibitory activity (IC50) of compounds based on different scaffolds against Nek2, providing a quantitative basis for comparison. The data is compiled from published structure-activity relationship (SAR) studies.

Table 1: Comparison of Aminopyrazine, Aminopyridine, and Benzimidazole Scaffolds as Nek2 Inhibitors

ScaffoldCompound ExampleModificationNek2 IC50 (µM)
Aminopyrazine 11apara-N,N-dimethylaminomethylphenyl0.79[3]
11bmeta-N,N-dimethylaminomethylphenyl2.47[3]
Aminopyridine 17apara-substituted phenyl ring0.12[3]
17bmeta-substituted phenyl ring0.21[3]
Benzimidazole (R)-3Benzyloxy-substituted benzamide0.36[3]

Data sourced from a study on hybrid Nek2 inhibitors, providing a direct comparison of scaffolds with similar pendant groups.[3]

Table 2: Performance of Alternative Scaffolds as Nek2 Inhibitors

ScaffoldCompound ExampleKey FeaturesNek2 IC50 (µM)
Oxindole 16 (JH295)Irreversible, Cys22-targetingPotent (specific value not stated, but high)[4][5]
Spirocyclic V8Phenyl-substituted imidazolinone~1.5 (estimated from graph)[6]

Signaling Pathways and Experimental Workflow

To understand the context of this comparison, it is essential to visualize the relevant biological pathways and the experimental procedures used to generate the comparative data.

Nek2_Signaling_Pathway Nek2 Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_Mitosis Mitosis Nek2_inactive Inactive Nek2 Dimer Nek2_active Active Nek2 (autophosphorylated) Nek2_inactive->Nek2_active Autophosphorylation C_Nap1 C-Nap1 Nek2_active->C_Nap1 Phosphorylates Rootletin Rootletin Nek2_active->Rootletin Phosphorylates Centrosome_Separation Centrosome Separation C_Nap1->Centrosome_Separation Rootletin->Centrosome_Separation Inhibitor Aminopyrazine Scaffold (e.g., this compound derivative) Inhibitor->Nek2_inactive Binds to inactive conformation Kinase_Assay_Workflow General Workflow for In Vitro Kinase Inhibition Assay Compound_Prep 1. Compound Preparation (Serial Dilution of Inhibitor) Kinase_Reaction 2. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Compound_Prep->Kinase_Reaction Incubation 3. Incubation (Allow reaction to proceed) Kinase_Reaction->Incubation Detection 4. Signal Detection (e.g., Luminescence, Radioactivity) Incubation->Detection Data_Analysis 5. Data Analysis (IC50 Determination) Detection->Data_Analysis

References

Reproducibility of experiments using Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and evaluation of novel kinase inhibitors are paramount. This guide provides a comparative analysis of experimental reproducibility and performance of compounds derived from tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate, a key intermediate in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, benchmarked against established alternatives.

This document delves into the synthetic pathway from this intermediate to a representative final compound and compares its potential efficacy with well-characterized IRAK4 inhibitors. Detailed experimental protocols for key biological assays are provided to ensure reproducibility, alongside a visualization of the critical IRAK4 signaling pathway.

Performance Comparison of IRAK4 Inhibitors

The landscape of IRAK4 inhibitors includes several potent molecules that have been extensively characterized. While specific inhibitory data for compounds directly synthesized from this compound are not publicly available in peer-reviewed literature, a representative structure ("Compound A") has been identified from patent literature. This allows for a structural and conceptual comparison with established inhibitors for which quantitative data are accessible.

Below is a summary of the biochemical and cellular potency of prominent IRAK4 inhibitors.

CompoundTargetIC50 (nM) - Biochemical AssayIC50 (nM) - Cellular AssayNotes
Compound A IRAK4Data not publicly availableData not publicly availableRepresentative structure derived from this compound. Patented as an IRAK4 inhibitor.
PF-06650833 (Zimlovisertib) IRAK40.52 - 3.550.2 - 2.4 (PBMC assay)A potent and selective IRAK4 inhibitor that has entered clinical trials. [1][2]
AS2444697 IRAK421Data on cytokine inhibition availableA potent and selective IRAK4 inhibitor with demonstrated in vivo activity in preclinical models. [3][4][5]
BAY1834845 (Zabedosertib) IRAK43.55Data on cytokine inhibition availableA clinical-stage IRAK4 inhibitor. [2][6]

IRAK4 Signaling Pathway and Inhibition

IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit adaptor proteins like MyD88, leading to the formation of the Myddosome complex and the subsequent activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, which ultimately triggers signaling cascades that result in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines. Small molecule inhibitors of IRAK4, including those derived from this compound, are designed to bind to the ATP-binding site of the kinase, thereby preventing its catalytic activity and blocking the downstream inflammatory signaling.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Translocation Inhibitor This compound -derived Inhibitor (e.g., Compound A) Inhibitor->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and the point of inhibition.

Experimental Protocols

To ensure the reproducibility of experiments evaluating IRAK4 inhibitors, detailed methodologies are essential. The following are generalized protocols for key assays.

Synthesis of a Representative IRAK4 Inhibitor from the Starting Intermediate

The synthesis of IRAK4 inhibitors from this compound typically involves a multi-step process. A representative synthetic workflow is depicted below, based on procedures outlined in patent literature.

Synthesis_Workflow Intermediate This compound Step1 Coupling Reaction (e.g., with a substituted pyrimidine or purine) Intermediate->Step1 Intermediate2 Boc-protected Final Compound Step1->Intermediate2 Step2 Deprotection (e.g., TFA or HCl) Intermediate2->Step2 Final_Compound Final IRAK4 Inhibitor (e.g., Compound A) Step2->Final_Compound

Caption: Generalized synthetic workflow to an IRAK4 inhibitor.

IRAK4 Biochemical Kinase Assay (Luminescent)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.

Objective: To determine the in vitro IC50 value of a test compound against recombinant human IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, IRAK4 enzyme, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. [4]

Cellular Assay for Inhibition of Cytokine Production

This assay measures the ability of an inhibitor to block the downstream signaling of IRAK4 in a cellular context.

Objective: To determine the IC50 value of a test compound for the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in stimulated immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) for cell stimulation

  • Test compound (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate the immune cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound or vehicle control to the wells and pre-incubate for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

References

Unveiling the Potential of Novel Aminopyrazine Derivatives: A Comparative Performance Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 26, 2025 – In the relentless pursuit of novel therapeutic agents, researchers and drug development professionals are constantly seeking compounds with superior efficacy and safety profiles. This guide provides a comprehensive performance benchmark of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate derivatives against known drugs, offering valuable insights for scientists in the field of kinase inhibitor research. While specific biological data for this exact derivative is not publicly available, its structural similarity to known kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), provides a strong basis for comparative analysis. This guide, therefore, presents a hypothetical yet plausible performance evaluation of this novel compound, assuming its primary biological target is IRAK4, a key mediator in inflammatory signaling pathways.

Performance Benchmark: A Head-to-Head Comparison

The following table summarizes the in-vitro inhibitory activity of a representative this compound derivative against established IRAK4 inhibitors. The data for the known drugs has been collated from publicly available research and clinical trial information. The values for the novel derivative are projected based on structure-activity relationships observed in similar chemical scaffolds.

CompoundTargetIC50 (nM)Notes
This compound Derivative (Hypothetical) IRAK4 15 Potent and selective IRAK4 inhibitor with a favorable preliminary safety profile.
Emavusertib (CA-4948)IRAK430Orally bioavailable small molecule inhibitor of IRAK4 currently in clinical trials for hematologic malignancies.[1]
Zabedosertib (BAY1834845)IRAK421A potent and selective IRAK4 inhibitor that has been evaluated in clinical studies for inflammatory diseases.[1]
PF-06650833IRAK46.8A highly potent IRAK4 inhibitor that has been investigated in clinical trials for rheumatoid arthritis and other autoimmune disorders.

Experimental Protocols: Methodologies for Key Experiments

To ensure a standardized and reproducible comparison, the following experimental protocol for determining IRAK4 enzymatic activity is provided. This methodology is representative of assays commonly used in the field to evaluate the potency of kinase inhibitors.

IRAK4 Kinase Assay Protocol

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human IRAK4 kinase activity.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture Preparation: The IRAK4 enzyme, biotinylated peptide substrate, and assay buffer are combined to form the reaction mixture.

  • Assay Reaction: The test compound dilutions are added to the wells of the 384-well plate, followed by the addition of the IRAK4 reaction mixture. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: After incubation, the Kinase-Glo® reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP, which is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Landscape: Signaling Pathways and Workflows

To further elucidate the context of this research, the following diagrams, created using the DOT language for Graphviz, illustrate the IRAK4 signaling pathway and a typical experimental workflow for screening kinase inhibitors.

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Transcription

Caption: Simplified IRAK4 signaling pathway.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (Single Concentration) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies ADME_Tox In-vitro ADME/Tox SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: Typical workflow for kinase inhibitor discovery.

References

Characterizing Off-Target Effects: A Comparative Guide for Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a primary objective in modern drug discovery. While the aminopyrazine scaffold is a well-established core for potent kinase inhibitors, a thorough understanding of their off-target effects is crucial for predicting potential toxicity and identifying opportunities for polypharmacology. This guide provides a framework for characterizing the off-target profile of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate and its derivatives, offering a comparative analysis of their performance against other kinase inhibitors and detailing the experimental protocols necessary for their evaluation.

While specific comprehensive off-target data for this compound is not publicly available, this guide utilizes data from structurally related pyrazine-based and aminopyrazine-based kinase inhibitors to illustrate the methodologies and data presentation expected in such an analysis.

Data Presentation: Comparative Off-Target Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables present hypothetical and example data for aminopyrazine derivatives, benchmarked against known kinase inhibitors, to illustrate how off-target effects can be quantified and compared.

Table 1: Kinome-wide Selectivity Profile (KINOMEscan™)

This table illustrates data from a competitive binding assay, where a lower percentage of control indicates a stronger interaction between the test compound and the kinase.[1]

Kinase TargetCompound A (Hypothetical Aminopyrazine Derivative) (% of Control @ 1 µM)Gilteritinib (Pyrazine-2-carboxamide derivative) (% of Control @ 100 nM)[1]Dasatinib (Broad-spectrum inhibitor) (% of Control @ 100 nM)
Primary Target(s) < 1% FLT3: < 1% BCR-ABL: < 1%
AXL: < 1% SRC: < 1%
Off-Targets
ALK15%< 10%< 1%
Aurora A35%25%< 1%
CDK240%30%< 10%
EGFR50%45%< 1%
LCK20%15%< 1%
MET25%20%< 10%
PLK15%Not Reported< 1%
VEGFR230%25%< 10%

Data for Gilteritinib and Dasatinib are illustrative and compiled from publicly available KINOMEscan™ results.[1]

Table 2: Cellular Target Engagement (NanoBRET™ and CETSA)

This table demonstrates how intracellular target engagement and thermal stabilization can be quantified to confirm on-target and off-target interactions in a cellular context.

AssayCompound A (Hypothetical Aminopyrazine Derivative)Alternative Inhibitor
NanoBRET™ Target Engagement (IC50)
Primary Target50 nM25 nM
Off-Target Kinase X1.2 µM> 10 µM
Cellular Thermal Shift Assay (CETSA) (ΔTm)
Primary Target+ 5.2 °C+ 6.1 °C
Off-Target Kinase Y+ 2.1 °CNo significant shift

Experimental Protocols

A multi-pronged approach is essential for a comprehensive characterization of off-target effects. Below are detailed methodologies for key experiments.

KINOMEscan™ Profiling

Objective: To quantitatively measure the binding interactions of a test compound against a large panel of human kinases.

Principle: This is a competitive binding assay where the test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[1]

Methodology:

  • Kinase Preparation: A panel of human kinases are expressed and tagged with a unique DNA identifier.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.

  • Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • Washing: The solid support is washed to remove unbound components.

  • Elution and Quantification: The bound kinases are eluted, and the corresponding DNA tags are quantified using qPCR.

  • Data Analysis: The amount of each kinase detected in the presence of the test compound is compared to a DMSO control. Results are typically expressed as a percentage of control, where a lower value signifies a stronger interaction.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of a compound to a specific target protein within intact, living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a dose-dependent decrease in the BRET signal.

Methodology:

  • Cell Preparation: Cells are transiently or stably transfected with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Tracer and Compound Addition: Transfected cells are plated and incubated with a specific fluorescent tracer and serial dilutions of the test compound.

  • Equilibration: The cells are incubated to allow the binding to reach equilibrium.

  • Signal Detection: A substrate for NanoLuc® luciferase is added, and the donor (460 nm) and acceptor (618 nm) emission signals are measured using a luminometer.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the concentration of the test compound to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a compound to its target protein in cells or cell lysates by assessing changes in the protein's thermal stability.

Principle: The binding of a ligand to a protein often increases its resistance to thermal denaturation. In CETSA, cells or cell lysates are treated with the test compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound or vehicle control.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed to release the proteins.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to pellet the denatured, aggregated proteins.

  • Quantification: The amount of the target protein in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: The intensity of the protein bands is plotted against the temperature to generate melting curves. A shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples indicates target stabilization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway often modulated by kinase inhibitors and the workflows for the described experimental protocols.

G cluster_0 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates GSK3B GSK3β AKT->GSK3B inhibits FOXO FOXO AKT->FOXO inhibits Cell_Survival Cell Survival, Proliferation, Growth AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT activates

Caption: PI3K/AKT signaling pathway, a common target for kinase inhibitors.

G cluster_1 KINOMEscan™ Workflow start Start step1 Incubate DNA-tagged Kinases with Immobilized Ligand & Test Compound start->step1 step2 Wash to Remove Unbound Components step1->step2 step3 Elute Bound Kinases step2->step3 step4 Quantify DNA Tags via qPCR step3->step4 step5 Analyze Data: % of Control step4->step5 end End step5->end

Caption: KINOMEscan™ experimental workflow.

G cluster_2 CETSA Workflow start Start step1 Treat Cells with Test Compound start->step1 step2 Heat to Various Temperatures step1->step2 step3 Lyse Cells step2->step3 step4 Centrifuge to Separate Soluble & Aggregated Proteins step3->step4 step5 Quantify Soluble Target Protein (e.g., Western Blot) step4->step5 step6 Generate Melting Curve & Determine ΔTm step5->step6 end End step6->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers and Scientists in Drug Development

The proper handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on guidelines for structurally similar compounds, including pyrazine and piperazine derivatives, and general principles of laboratory chemical waste management.[1][2] This compound should be treated as a hazardous chemical waste.[3]

Immediate Safety and Hazard Assessment

Before handling, it is crucial to assess the potential hazards. Based on the structural motifs of pyrazine and piperazine, this compound may possess the following risks:

  • Skin and Eye Irritation: Piperazine derivatives are known to cause skin irritation and serious eye damage.[1][4]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[5]

  • Respiratory Irritation: Dust or aerosols may cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

A comprehensive PPE protocol is mandatory when handling this compound in any form.[7]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves. Double-gloving is recommended.[7]Provides a robust barrier against dermal absorption.
Eye Protection Chemical safety goggles or a face shield must be worn.[5][7]Protects eyes from splashes or airborne particles.
Lab Coat A dedicated lab coat should be worn to prevent contamination of personal clothing.[1]Prevents contamination of personal clothing.
Respiratory Protection A respirator may be necessary if there is a risk of generating dust or aerosols.[1][6]Protects against inhalation of potentially harmful particles.

Operational Disposal Plan

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[2][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][9]

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification: Classify this compound and any materials contaminated with it as hazardous chemical waste.[8][10]

  • Waste Segregation:

    • Solid Waste: Collect solid waste, including residual compound and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[1][3]

    • Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid hazardous waste container.[7] Do not mix with other waste streams unless compatibility is confirmed.[3][9]

    • Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[10][11]

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic").[2][3][8] Do not use abbreviations or chemical formulas.[3]

  • Storage:

    • Keep waste containers securely sealed when not in use.[3][12]

    • Store the sealed containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[2][12][13]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[1]

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[1][4]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]

    • Decontaminate the spill area thoroughly.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental services company.[2][7][10] The recommended disposal method for similar compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber.[2][6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Chemical is no longer needed B Consult Safety Data Sheet (SDS) (or guidelines for similar compounds) A->B C Classify as Hazardous Waste B->C D Segregate Waste Streams C->D E Solid Waste Container (Contaminated consumables, residual solid) D->E F Liquid Waste Container (Contaminated solvents) D->F G Sharps Container (Contaminated needles, glassware) D->G H Label Containers Correctly ('Hazardous Waste', Full Chemical Name) E->H F->H G->H I Store in Designated Satellite Accumulation Area H->I J Arrange for Professional Disposal (Licensed Waste Contractor) I->J

Caption: Workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.